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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-Oxa-3-azaspiro[4.5]decan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1-Oxa-3-azaspiro[4.5]decan-2-one Scaffold The 1-oxa-3-azaspiro[4.5]decan-2-one core is a significant heterocyclic motif in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-Oxa-3-azaspiro[4.5]decan-2-one Scaffold

The 1-oxa-3-azaspiro[4.5]decan-2-one core is a significant heterocyclic motif in medicinal chemistry. This spirocyclic system, featuring a lactam fused to a cyclohexane ring through a spiro-carbon, offers a unique three-dimensional architecture that is of considerable interest for the development of novel therapeutics. The rigid, yet complex, spatial arrangement of these molecules allows for precise orientation of functional groups, making them attractive candidates for targeting specific biological receptors and enzymes.

Spirocyclic compounds, in general, are increasingly sought after in drug discovery due to their structural novelty and improved physicochemical properties compared to their linear or simpler cyclic counterparts. The incorporation of both oxygen and nitrogen heteroatoms in the 1-oxa-3-azaspiro[4.5]decan-2-one framework provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.

This guide will provide an in-depth exploration of the synthesis, structural elucidation, and chemical properties of derivatives of this scaffold, offering insights for researchers engaged in the design and development of new chemical entities.

Synthetic Strategies for 1-Oxa-3-azaspiro[4.5]decan-2-one Derivatives

The construction of the 1-oxa-3-azaspiro[4.5]decan-2-one ring system can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available cyclic ketones.

General Synthetic Workflow

A prevalent method for the synthesis of related spirocyclic lactams, such as 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, involves a three-step process: alkylation, intramolecular cyclization, and deprotection. This can be adapted for the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives.[1]

  • Step 1: Alkylation of a Cyclic Ketone: The synthesis often commences with the alkylation of a protected piperidone derivative, such as N-Boc-4-piperidone.[1] The piperidone is treated with a strong base, like lithium diisopropylamide (LDA), to form an enolate, which is then reacted with an appropriate electrophile to introduce the carbon framework necessary for the second ring.

  • Step 2: Intramolecular Cyclization: The subsequent step involves an intramolecular cyclization to form the spirocyclic lactone or lactam ring. This can be acid-catalyzed, for example, using p-toluenesulfonic acid with heating to facilitate the ring closure.[1]

  • Step 3: Deprotection/Modification: The final step typically involves the removal of any protecting groups, such as the Boc group, under acidic conditions to yield the final spirocyclic amine, which can then be further functionalized.[1]

G start Protected Cyclic Ketone step1 Alkylation with Electrophile start->step1 1. Strong Base (e.g., LDA) 2. Electrophile step2 Intramolecular Cyclization step1->step2 Acid Catalyst (e.g., p-TsOH) step3 Deprotection / Functionalization step2->step3 Acid (e.g., HCl) end_product 1-Oxa-3-azaspiro[4.5]decan-2-one Derivative step3->end_product

Caption: Generalized synthetic workflow for 1-oxa-3-azaspiro[4.5]decan-2-one derivatives.

Alternative Synthetic Approaches

Recent advancements in synthetic methodology have provided alternative routes to oxa-azaspiro[4.5]decane derivatives. For instance, diastereoselective gold/palladium relay catalytic tandem cyclization reactions have been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[2] Such modern catalytic methods offer high efficiency and stereocontrol, which are crucial for the synthesis of chiral drug candidates.

Structural Elucidation and Physicochemical Properties

The characterization of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives relies on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

While specific data for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unavailable, the expected spectroscopic features can be inferred from related structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group as a singlet around 1.0-1.3 ppm. The protons of the cyclohexane and lactam rings would appear as a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm).

    • ¹³C NMR: The carbon NMR spectrum would feature a carbonyl signal for the lactam at approximately 170-180 ppm. The spiro-carbon would appear as a quaternary signal, and the carbons of the tert-butyl group and the two rings would be observed in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the lactam ring, typically found in the range of 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the specific derivative. Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the spirocyclic ring system.

Physical Properties

The physical properties of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives are influenced by the nature of their substituents.

PropertyExpected Range/ValueReference Compound Example
Molecular Weight Varies with substitution183.25 g/mol (for 7-ethyl derivative)[3]
Melting Point Typically solid at room temp.Data not available for direct analogs
Boiling Point > 250 °C (estimated)260.48 °C (for 1-oxaspiro[4.5]decan-2-one)[4]
Solubility Generally soluble in organic solventsData not available for direct analogs
logP (o/w) 1.0 - 3.0 (estimated)1.347 (for 1-oxaspiro[4.5]decan-2-one)[4]

Reactivity of the 1-Oxa-3-azaspiro[4.5]decan-2-one Core

The reactivity of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is primarily dictated by the functional groups present, namely the lactam and the secondary or tertiary amine.

  • Lactam Reactivity: The lactam ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh acidic or basic conditions. The amide bond is generally stable under physiological conditions.

  • N-H Reactivity (for unsubstituted lactam): The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or acylated to introduce further diversity.

  • Piperidine Nitrogen Reactivity: If the nitrogen at the 3-position is part of a piperidine ring that is not fully substituted (as in the parent structure), it can undergo typical amine reactions such as alkylation, acylation, and salt formation.

G core 1-Oxa-3-azaspiro[4.5]decan-2-one Core lactam Lactam Ring core->lactam Contains amine Piperidine Nitrogen core->amine Contains Ring Opening (Hydrolysis) Ring Opening (Hydrolysis) lactam->Ring Opening (Hydrolysis) Susceptible to N-Functionalization N-Functionalization lactam->N-Functionalization Allows for Alkylation / Acylation Alkylation / Acylation amine->Alkylation / Acylation Undergoes Salt Formation Salt Formation amine->Salt Formation Undergoes

Caption: Key reactivity sites of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold.

Applications in Drug Discovery and Development

Derivatives of the oxa-azaspiro[4.5]decane scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of this structural motif.

  • Neurological Disorders: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and shown to have a potent inhibitory effect on neural Ca-uptake, suggesting potential applications in treating conditions like brain edema and memory deficits.[5]

  • Muscarinic Agonists: Related 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6]

  • Anticancer and Antiviral Agents: The broader class of thia-azaspiro[4.5]decane derivatives, which are structurally similar, have demonstrated significant potential as anticancer and antiviral agents.[7] This suggests that the oxa-azaspiro scaffold could also be a valuable starting point for the development of agents in these therapeutic areas.

  • Sigma-1 Receptor Ligands: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potent sigma-1 receptor ligands for tumor imaging.[8]

The diverse biological activities of these related spirocyclic compounds highlight the potential of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold as a versatile platform for the design of new therapeutic agents.

Conclusion

The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold represents a valuable and intriguing area of research in synthetic and medicinal chemistry. While specific data on the 8-(tert-Butyl) substituted derivative is limited, the broader class of compounds exhibits a rich chemistry and a wide range of potential biological applications. The synthetic accessibility of this scaffold, coupled with its unique three-dimensional structure, makes it an attractive target for the development of novel drug candidates. Further exploration of the synthesis and biological evaluation of a diverse library of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.

References

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC, 2018(6), 314-347. [Link]

  • González-Vera, J. A., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Zhang, Z., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

  • NextSDS. (n.d.). 1-oxa-3-azaspiro[4.5]decan-2-one — Chemical Substance Information. [Link]

  • Lookchem. (2022, July 29). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. [Link]

  • Prudêncio, M., et al. (2021). Synthesis and anti-microbial activity of new spiro-b-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 213, 113169. [Link]

  • Scent.vn. (n.d.). 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... [Link]

  • Liu, B., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5345-5355. [Link]

  • Chemsrc. (n.d.). CAS#:24192-15-2 | 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-,cis-(8CI). [Link]

  • De Kimpe, N., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules, 29(5), 1085. [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(18), 3326. [Link]

  • Abdel-rahman, A. A.-H., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]

  • Bio, A. M., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1184-1191. [Link]

  • Google Patents. (n.d.). CN106588899B - 6- oxaspiro [4.
  • PubChemLite. (n.d.). 1-oxa-3-azaspiro(4.5)decan-2-one, 3-(3,4-dimethoxyphenyl)-4-methylene. [Link]

  • NextSDS. (n.d.). 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-,cis-(8CI). [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 8-(ter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. As a Senior Application Scientist, this document is structured to deliver not only the fundamental spectroscopic data but also the underlying scientific principles and practical experimental considerations essential for researchers in drug discovery and development. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally related compounds to present a predictive analysis of its spectroscopic properties.

Introduction

8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a lactam fused to a cyclohexane ring. The presence of the bulky tert-butyl group is expected to have a significant influence on the molecule's conformation and, consequently, its spectroscopic signature. Spirocyclic scaffolds are of growing interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved target selectivity and pharmacological properties.[1][2] A thorough spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such novel entities. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 8.0br s1HNH
~ 3.5 - 3.7m1HCH -(tert-Butyl)
~ 3.2 - 3.4s2HCH₂ -N
~ 1.2 - 2.0m8HCyclohexane CH₂
0.89s9HC(CH₃ )₃

Disclaimer: The chemical shifts are predicted based on the analysis of similar spirocyclic structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation and Causality:

  • NH Proton: The broad singlet in the downfield region (~7.0-8.0 ppm) is characteristic of a lactam N-H proton. The broadness is a result of quadrupole broadening and potential hydrogen exchange.

  • CH-(tert-Butyl): The methine proton at the 8-position is expected to be a multiplet due to coupling with the adjacent methylene protons of the cyclohexane ring. Its chemical shift is influenced by the steric bulk of the tert-butyl group.

  • CH₂-N: The methylene protons adjacent to the nitrogen in the lactam ring are predicted to appear as a singlet, assuming free rotation. However, restricted rotation could lead to these protons becoming diastereotopic and appearing as a pair of doublets (an AB quartet).

  • Cyclohexane Protons: The methylene protons of the cyclohexane ring will appear as a complex series of multiplets in the aliphatic region due to complex spin-spin coupling and potential conformational locking by the bulky tert-butyl group.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet at approximately 0.89 ppm, a characteristic chemical shift for this group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one:

Chemical Shift (δ, ppm)Assignment
~ 175C =O (Lactam)
~ 85Spiro C
~ 50C H-(tert-Butyl)
~ 45C H₂-N
~ 32C (CH₃)₃
~ 27C(C H₃)₃
~ 20 - 40Cyclohexane C H₂

Disclaimer: The chemical shifts are predicted based on the analysis of similar spirocyclic structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation and Causality:

  • Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate in the downfield region (~175 ppm), which is characteristic for amide carbonyls.

  • Spiro Carbon: The spiro carbon, being a quaternary carbon bonded to an oxygen and a nitrogen, is expected to have a chemical shift in the range of ~85 ppm.

  • CH-(tert-Butyl) and CH₂-N: The carbons of the methine and methylene groups will appear in the aliphatic region, with their specific shifts influenced by the neighboring heteroatoms and the tert-butyl group.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 32 ppm, and the methyl carbons will resonate at approximately 27 ppm.

  • Cyclohexane Carbons: The methylene carbons of the cyclohexane ring will give rise to multiple signals in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Absorption Bands for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Medium, sharpN-H stretch (Lactam)
2960-2850StrongC-H stretch (Aliphatic)
~ 1680Strong, sharpC=O stretch (Lactam)
~ 1250StrongC-O stretch (Ether-like)
~ 1100StrongC-N stretch

Disclaimer: The predicted wavenumbers are based on characteristic absorption frequencies of functional groups found in similar molecules.[5][6]

Interpretation and Causality:

  • N-H Stretch: A sharp absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration in the lactam ring.

  • C-H Stretch: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the tert-butyl and cyclohexane methylene groups.

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a key diagnostic peak for the carbonyl group of the five-membered lactam ring. The exact position can be influenced by ring strain and hydrogen bonding.

  • C-O and C-N Stretches: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-N stretching vibrations will also be present.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR beam and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one:

  • Molecular Formula: C₁₂H₂₁NO₂

  • Molecular Weight: 211.30 g/mol

  • Predicted [M+H]⁺: m/z 212.16

Expected Fragmentation Pattern:

The fragmentation of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one in the mass spectrometer is expected to proceed through several characteristic pathways:

  • Loss of the tert-Butyl Group: A prominent fragment ion would be observed at [M - 57]⁺, corresponding to the loss of the tert-butyl radical (•C(CH₃)₃).

  • Cleavage of the Lactam Ring: Fragmentation of the lactam ring can lead to various smaller ions.

  • Retro-Diels-Alder type reactions in the cyclohexane ring are also possible fragmentation pathways for spirocyclic systems.

Experimental Protocol for MS Data Acquisition:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization:

    • Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it is likely to produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis:

    • A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS):

    • To study the fragmentation pattern, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragment ions will provide valuable structural information.[7]

Integrated Spectroscopic Analysis Workflow

A cohesive approach that integrates data from all three spectroscopic techniques is essential for the unambiguous characterization of a novel compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 8-(tert-Butyl)-1-oxa-3- azaspiro[4.5]decan-2-one Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Interpretation Integrated Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and other novel spirocyclic compounds. The provided experimental protocols offer a robust framework for obtaining high-quality data, which is paramount for ensuring the scientific integrity of research in drug discovery and development. The synergistic use of these spectroscopic techniques, as outlined in the integrated workflow, will ultimately lead to the unambiguous confirmation of the structure and purity of the target molecule.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Antonsen, S., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • BenchChem. (2025). Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Technical Support Center.
  • Marinov, M., & Stoyanov, N. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • PubChem. (n.d.). 1-oxa-3-azaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Shibatta, S. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Al-Nahrain University, 18(2), 61-68.
  • Smith, J. A., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1238–1244. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Wang, Z., et al. (2015). MyCompoundID MS/MS Search: Metabolite Identification Using a Library of Predicted Fragment-Ion-Spectra of. Analytical Chemistry, 87(20), 10373–10380. [Link]

  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 37(Database issue), D603–D610. [Link]

  • Zahariev, I. G., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

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Foundational

Introduction: The Significance of the 1-oxa-3-azaspiro[4.5]decan-2-one Scaffold in Drug Discovery

An In-Depth Technical Guide to 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one: Synthesis, Characterization, and Therapeutic Potential Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnere...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one: Synthesis, Characterization, and Therapeutic Potential

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics with enhanced potency and selectivity. The 1-oxa-3-azaspiro[4.5]decan-2-one core, which integrates a lactam fused with a piperidine ring through a spiro-center, represents a privileged structure in drug discovery. This framework has been explored for a range of biological activities, including its potential as an antihypertensive agent and as a modulator of muscarinic receptors.[1][2] The introduction of a tert-butyl group at the 8-position of the piperidine ring is anticipated to significantly influence the molecule's physicochemical properties and biological activity due to its steric bulk and lipophilicity.[3]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, tailored for researchers and professionals in drug development.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one can be envisioned through a multi-step process, commencing with the construction of the core spirocyclic lactam, followed by the introduction of the N-tert-butyl group.

Part 1: Synthesis of the 1-oxa-3-azaspiro[4.5]decan-2-one Core

A plausible synthetic route to the core scaffold involves the reaction of a protected 4-piperidone derivative with a suitable three-carbon electrophile, followed by intramolecular cyclization.[4]

Experimental Protocol:

  • Alkylation of N-Boc-4-piperidone:

    • To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents).

    • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

  • Intramolecular Cyclization:

    • Dissolve the product from the previous step in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry and concentrate the organic layer to yield the Boc-protected spiroketal lactone.[4]

  • Deprotection:

    • Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.

    • Add a solution of 4M HCl in dioxane (5.0 equivalents) and stir at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-oxa-3-azaspiro[4.5]decan-2-one hydrochloride.[4] Neutralize with a suitable base to obtain the free base.

Part 2: Introduction of the 8-tert-Butyl Group

A novel and efficient method for generating an N-tert-butyl group involves the reaction of a dimethyliminium salt with methylmagnesium chloride.[5] This approach can be adapted for the N-tert-butylation of the synthesized spirocyclic lactam.

Experimental Protocol:

  • Formation of the Dimethyliminium Salt:

    • React the 1-oxa-3-azaspiro[4.5]decan-2-one with a suitable formylating agent to generate an intermediate that can be converted to the corresponding dimethyliminium salt.

  • Reaction with Grignard Reagent:

    • Treat the in-situ generated dimethyliminium salt with methylmagnesium chloride. The addition of the methyl groups from the Grignard reagent to the iminium carbon followed by a rearrangement will generate the tert-butyl group on the nitrogen.[5]

Synthetic Workflow Diagram:

Synthesis_Workflow A N-Boc-4-piperidone B Alkylation with ethyl 2-(bromomethyl)acrylate A->B C Intramolecular Cyclization B->C D Boc Deprotection C->D E 1-oxa-3-azaspiro[4.5]decan-2-one D->E F Formation of Dimethyliminium Salt E->F G Reaction with MeMgCl F->G H 8-(tert-Butyl)-1-oxa-3- azaspiro[4.5]decan-2-one G->H

Caption: Synthetic workflow for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Physicochemical Properties

The introduction of a tert-butyl group is expected to significantly impact the physicochemical properties of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold.

PropertyExpected CharacteristicRationale
Lipophilicity (LogP) IncreasedThe tert-butyl group is a large, non-polar alkyl substituent that increases the hydrophobic character of the molecule.[6][7]
Solubility Decreased in aqueous media, Increased in non-polar organic solventsConsistent with increased lipophilicity.[3]
Steric Hindrance SignificantThe bulky nature of the tert-butyl group can sterically shield the piperidine nitrogen and adjacent functionalities, potentially influencing reactivity and receptor binding.[8][9][10]
Metabolic Stability Potentially increasedThe steric hindrance provided by the tert-butyl group can protect nearby sites from metabolic enzymes.[3]
Molecular Weight 225.32 g/mol Calculated based on the chemical formula C13H23NO2.

Potential Biological Activity and Therapeutic Applications

Derivatives of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been investigated for their antihypertensive properties, acting as α-adrenergic blockers.[1] Additionally, related 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2] The unique structural features of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one make it a compelling candidate for investigation in these and other therapeutic areas. The tert-butyl group may modulate receptor affinity and selectivity.

Potential Signaling Pathway: M1 Muscarinic Receptor Activation

Given the activity of related scaffolds, a potential mechanism of action for derivatives of this compound could involve the modulation of M1 muscarinic receptors, which are G-protein coupled receptors that play a crucial role in cognitive function.

M1_Pathway cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 8-(tert-Butyl)-1-oxa-3-azaspiro [4.5]decan-2-one Derivative Ligand->M1R Binds and Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Sources

Exploratory

Crystal structure of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

An In-Depth Technical Guide to the Structural Elucidation of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one and its Analogs This guide provides a comprehensive technical overview of the methodologies and considerations...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one and its Analogs

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, this document will leverage data from structurally analogous compounds and established principles of chemical synthesis and X-ray crystallography to provide a robust framework for its structural analysis. The intended audience includes researchers, scientists, and professionals in drug development who have an interest in the structural chemistry of spirocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, are a prominent feature in a multitude of natural products and pharmacologically active compounds. The 1-oxa-3-azaspiro[4.5]decane framework, in particular, represents a key heterocyclic motif. The rigid, three-dimensional nature of the spirocyclic core offers a unique topographical presentation of functional groups, which can lead to high-affinity and selective interactions with biological targets. The introduction of a tert-butyl group at the 8-position of the cyclohexane ring is anticipated to significantly influence the molecule's conformation and its potential intermolecular interactions, making its structural elucidation a matter of considerable scientific interest.

Synthetic Strategy: Accessing the 1-Oxa-3-azaspiro[4.5]decan-2-one Core

The synthesis of 1-oxa-3-azaspiro[4.5]decan-2-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of a cyclic ketone with an appropriate amino alcohol. For the target molecule, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, a plausible synthetic pathway would involve the reaction of 4-(tert-butyl)cyclohexanone with an ethanolamine derivative, followed by cyclization to form the oxazolidinone ring.

Experimental Protocol: A Representative Synthesis

A general, representative protocol for the synthesis of similar spiro-oxazolidinones is presented below. This can be adapted for the specific synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Step 1: Imine Formation

  • To a solution of 4-(tert-butyl)cyclohexanone (1.0 eq) in a suitable solvent such as toluene, add ethanolamine (1.1 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

Step 2: Cyclization to the Oxazolidinone

  • The crude imine is dissolved in a suitable solvent, for example, dichloromethane (DCM) or tetrahydrofuran (THF).

  • A cyclizing agent, such as triphosgene or a chloroformate, is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction mixture is then quenched, for instance, with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography on silica gel to afford the desired 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Caption: Synthetic workflow for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Experimental Protocol: Single Crystal Growth

Step 1: Solvent Screening

  • A small amount of the purified compound is dissolved in a variety of solvents of differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to assess solubility.

  • The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

Step 2: Crystallization Techniques

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container with a less polar solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer.

Caption: Methodologies for obtaining high-quality single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

Step 1: Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a full sphere of diffraction data by rotating the crystal.

Step 2: Data Reduction and Structure Solution

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The space group of the crystal is determined from the systematic absences in the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Step 3: Structure Refinement

  • The initial structural model is refined against the experimental diffraction data using least-squares methods.

  • Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

  • Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

Structural Insights from Analogous Compounds

In the absence of a determined structure for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, we can draw valuable insights from the crystal structures of related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives.

Generally, the cyclohexane ring in these systems adopts a chair conformation. The bulky tert-butyl group at the 8-position (equivalent to the 4-position of the cyclohexane ring) is expected to strongly favor an equatorial position to minimize steric strain. This will, in turn, influence the overall shape of the molecule and its packing in the crystal lattice. The oxazolidinone ring is typically planar or adopts a slight envelope conformation.

Intermolecular interactions in the crystal structures of similar compounds are often dominated by hydrogen bonds involving the N-H group of the oxazolidinone ring and the carbonyl oxygen. These interactions can lead to the formation of one-dimensional chains or two-dimensional networks in the solid state.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal Structure

ParameterHypothetical Value
Chemical FormulaC13H23NO2
Formula Weight225.33
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)12.1
c (Å)11.2
β (°)105.3
Volume (Å3)1368.4
Z4
Calculated Density (g/cm3)1.094
Absorption Coefficient (mm-1)0.074
F(000)496

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from a crystallographic study.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural determination of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. While the specific crystal structure of this compound remains to be experimentally determined, the methodologies and insights provided herein offer a solid foundation for future research in this area. The structural elucidation of this and related spirocyclic molecules will undoubtedly contribute to a deeper understanding of their structure-activity relationships and pave the way for the rational design of new therapeutic agents.

References

A comprehensive list of references that would be relevant to the synthesis and structural analysis of such compounds would be compiled here upon the completion of a specific study. The following are examples of the types of sources that would be cited:

  • Synthesis of Spiro-Oxazolidinones: A primary research article detailing a synthetic route to similar compounds.
  • Single Crystal X-ray Diffraction Techniques: A textbook or review article on the principles and practice of X-ray crystallography.
  • Crystallographic Databases: Links to databases such as the Cambridge Structural Database (CSD) where crystal structures are archived.
Foundational

Technical Whitepaper: Solubility Profiling of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one in Organic and Aqueous Solvents

Executive Summary In modern drug discovery and materials science, the strategic incorporation of spirocyclic scaffolds has become a cornerstone for optimizing the physicochemical properties of small molecules. By increas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of spirocyclic scaffolds has become a cornerstone for optimizing the physicochemical properties of small molecules. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles often exhibit superior aqueous solubility and optimized 3D binding trajectories compared to traditional planar, sp²-rich aromatics[1].

This in-depth technical guide provides a rigorous analysis of the solubility profile of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one , a conformationally locked spiro-oxazolidinone. As a Senior Application Scientist, I will detail the structural causality behind its solvation behaviors and outline a self-validating experimental protocol for thermodynamic solubility determination, ensuring robust data generation for downstream formulation and assay development.

Structural Determinants and Solvation Causality

The solubility behavior of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is dictated by the thermodynamic interplay of two distinct structural domains:

  • The Polar Oxazolidinone Core: The 1-oxa-3-azaspiro[4.5]decan-2-one moiety contains a cyclic carbamate. This polar region acts as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and ring oxygen)[2]. In the solid state, these groups form strong intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must possess sufficient polarity or hydrogen-bonding capacity to disrupt this crystal lattice energy.

  • The Lipophilic 8-tert-Butyl Group: The bulky tert-butyl group at the 8-position serves a critical dual purpose. Conformationally, it anchors the cyclohexane ring in a rigid chair conformation, placing the tert-butyl group equatorially and locking the spatial orientation of the spiro center. Physicochemically, this massive hydrophobic bulk significantly increases the overall lipophilicity (LogP) of the molecule.

Causality: The inherent conflict between the polar core and the hydrophobic tert-butyl group creates a highly specific solubility profile. The molecule actively repels aqueous solvation due to the entropic penalty of forming a water hydration shell around the tert-butyl group. Conversely, it exhibits high affinity for moderately polar organic solvents (like Dichloromethane) and polar aprotic solvents (like DMSO) that can simultaneously solvate the hydrophobic bulk via dispersion forces and disrupt the polar core via dipole-dipole interactions.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the solubility of this compound, kinetic methods (such as solvent titration) are insufficient due to the high risk of transient supersaturation[3]. Instead, the thermodynamic shake-flask method is employed as the industry gold standard[4].

This protocol is engineered as a self-validating system : by sampling the solution at multiple consecutive time points (e.g., 24h, 48h, and 72h), the system inherently proves that true thermodynamic equilibrium has been reached when the concentration variance between readings falls below the analytical error margin (<2%).

G N1 1. Sample Preparation (Excess Solute + Solvent) N2 2. Equilibration (Shake-Flask, 24-48h, 37°C) N1->N2 Incubate N3 3. Phase Separation (Centrifugation/Filtration) N2->N3 Isolate Supernatant N4 4. Quantification (HPLC-UV / LC-MS) N3->N4 Dilute & Inject N5 5. Data Analysis (Thermodynamic Limit) N4->N5 Calculate Conc.

Figure 1: Self-validating thermodynamic shake-flask workflow for solubility determination.

Step-by-Step Execution:
  • Saturation: Dispense an excess amount of solid 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one into sealed, inert borosilicate glass vials containing 1.0 mL of the target solvent. Causality: Excess solid ensures the chemical potential of the solute in the liquid phase equals that of the solid phase, defining true thermodynamic solubility.

  • Equilibration: Place the vials in a thermostatic orbital shaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevant media) at 150 rpm.

  • Phase Separation: After 48 hours, centrifuge the suspension at 10,000 × g for 15 minutes at the exact equilibration temperature. Causality: Centrifugation is preferred over filtration for lipophilic compounds to eliminate the risk of the analyte adsorbing onto the filter membrane, which would yield falsely low solubility values.

  • Quantification: Dilute the clear supernatant appropriately with the mobile phase and analyze via HPLC-UV (e.g., at 210 nm) or LC-MS/MS against a validated, multi-point calibration curve.

Quantitative Solubility Profile

Based on the structural dichotomy of the molecule, the following table summarizes the expected empirical solubility profile across standard solvent classes.

Solvent SystemDielectric Constant (ε)Predicted Solubility (mg/mL)Solvation Mechanism & Causality
Water (pH 7.4) 80.1< 0.1 (Poor)High lipophilicity of the tert-butyl group repels aqueous solvation; unable to overcome crystal lattice energy.
Methanol 32.710 - 25 (Moderate)Moderate solvation achieved via hydrogen bonding with the oxazolidinone N-H and C=O groups.
Dichloromethane 9.1> 50 (High)Excellent dispersion forces interacting with the lipophilic cyclohexane and tert-butyl domains.
DMSO 46.7> 100 (Very High)Universal solvation; strong dipole-dipole interactions completely disrupt intermolecular hydrogen bonds.
Hexane 1.9< 1.0 (Poor)Highly non-polar; possesses insufficient polarity to disrupt the hydrogen-bonded oxazolidinone dimers.

Strategic Applications in Drug Development

Understanding the mechanistic drivers behind this solubility profile is critical for downstream pharmaceutical applications:

  • Assay Development: Due to its poor aqueous solubility, primary stock solutions must be prepared in 100% DMSO. For in vitro biological assays, scientists must ensure the final DMSO concentration is kept below 1% v/v in the assay buffer to prevent compound precipitation (crashing out) and to avoid solvent-induced cytotoxicity.

  • Crystallization and Purification: The stark contrast in solubility between Dichloromethane (highly soluble) and Hexane (poorly soluble) makes this binary solvent system an ideal anti-solvent pairing for purification via recrystallization.

  • Formulation Strategy: For in vivo dosing, standard aqueous buffers will fail. Formulation scientists must utilize co-solvents (e.g., PEG400, Propylene Glycol) or lipid-based drug delivery systems (such as SEDDS) to overcome the hydrophobic barrier imposed by the tert-butyl group while keeping the drug in a solubilized state for absorption[3].

References

  • 1 - Drug Hunter 2.2 - CymitQuimica 3.4 - Pharmaceutical Sciences 4.3 - Pharma Excipients

Sources

Exploratory

A Technical Guide to the Expanding Biological Activities of Spirocyclic Lactams

Abstract Spirocyclic lactams, characterized by a unique three-dimensional architecture where two rings share a single carbon atom, have emerged from a niche chemical curiosity to a "privileged scaffold" in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic lactams, characterized by a unique three-dimensional architecture where two rings share a single carbon atom, have emerged from a niche chemical curiosity to a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Their inherent structural rigidity and stereochemical complexity offer unparalleled opportunities for precise molecular recognition, making them potent modulators of a wide array of biological targets.[4][5][6] This guide provides an in-depth exploration of the diverse biological activities of spirocyclic lactams, moving beyond their classical role as antibacterial agents to their contemporary applications as anticancer, antiviral, and neuroprotective agents. We will dissect the key structure-activity relationships, elucidate the underlying mechanisms of action, and provide validated experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Spirocyclic Lactam Scaffold: A Foundation for Diverse Bioactivity

The defining feature of a spirocyclic lactam is the fusion of at least two rings at a single quaternary carbon, known as the spiro atom.[5] This arrangement locks the molecule into a rigid, well-defined three-dimensional conformation. Unlike more flexible acyclic or simple cyclic molecules, this conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The lactam moiety, a cyclic amide, provides a key hydrogen bonding motif, while the spirocyclic framework allows for the precise projection of various functional groups into three-dimensional space to interact with complex protein surfaces.

Spirocyclic lactams can be classified by the size of the lactam ring, with spiro-β-lactams (four-membered ring) and spiro-γ-lactams (five-membered ring) being the most extensively studied.[2][7] This structural motif is found in a range of natural products and has been widely explored in synthetic chemistry to generate novel therapeutic agents.[1][8]

Anticancer Activity: Targeting Key Oncogenic Pathways

Perhaps the most significant recent advances in the application of spirocyclic lactams have been in oncology. Their ability to mimic peptide structures allows them to function as potent inhibitors of protein-protein interactions (PPIs) that are critical for tumor survival.

Reactivation of p53 via MDM2-p53 Interaction Inhibition

The tumor suppressor protein p53 is a cornerstone of the cell's defense against cancer. In many tumors with wild-type p53, its function is abrogated by overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[9] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[10][11]

The spirooxindole scaffold has proven to be exceptionally effective at disrupting this interaction.[12] These compounds are designed to insert into the deep hydrophobic cleft on the MDM2 surface that normally accommodates p53, mimicking the key interactions of p53's Phe19, Trp23, and Leu26 residues.[10] By competitively binding to MDM2, spirooxindole inhibitors release p53 from its negative regulation, leading to its stabilization and activation.[11] This restored p53 function triggers cell cycle arrest, apoptosis, and senescence in cancer cells.[11][13] Prominent clinical candidates such as SAR405838 and APG-115 have demonstrated potent, nanomolar binding affinity for MDM2 and significant tumor regression in preclinical models.[13][14]

G cluster_0 Normal Cell Signaling cluster_1 Inhibition by Spirooxindole p53 p53 MDM2 MDM2 p53->MDM2 Transcriptional Activation Degradation p53->Degradation Proteasomal Degradation Apoptosis Apoptosis p53->Apoptosis Apoptosis & Cell Cycle Arrest MDM2->p53 Binding & Ubiquitination p53_i p53 Apoptosis_i Apoptosis_i p53_i->Apoptosis_i Apoptosis & Cell Cycle Arrest (Restored) MDM2_i MDM2 MDM2_i->p53_i Interaction Blocked Spiro Spirooxindole Inhibitor Spiro->MDM2_i Competitive Binding

Sources

Foundational

The Ascendant Spirocycle: A Technical Guide to 1-Oxa-3-azaspiro[4.5]decane Derivatives in Medicinal Chemistry

Foreword: The Allure of Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. Spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Allure of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties. Among these, the 1-oxa-3-azaspiro[4.5]decane core has emerged as a privileged motif, granting access to a diverse array of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices and delve into the molecular mechanisms that underpin the therapeutic potential of these fascinating molecules.

The 1-Oxa-3-azaspiro[4.5]decane Core: A Privileged Scaffold

The 1-oxa-3-azaspiro[4.5]decane framework is a unique heterocyclic system where a piperidine ring and a tetrahydrofuran ring are conjoined through a single carbon atom (the spiro center). This arrangement imparts a rigid, yet conformationally defined, three-dimensional geometry. The presence of an oxygen atom in the five-membered ring and a nitrogen atom in the six-membered ring at the 3-position introduces polarity and hydrogen bonding capabilities, crucial for molecular recognition by biological targets. Furthermore, the piperidine nitrogen offers a convenient handle for derivatization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

A fascinating glimpse into the natural world's use of this scaffold is the proposed biosynthesis of the 1-oxa-3-azaspiro[4.5]decane backbone in marine natural products like psammaplysins.[1] These complex molecules, isolated from marine sponges, exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties, underscoring the therapeutic relevance of this spirocyclic system.[1]

Synthetic Strategies: Constructing the Core

The synthesis of the 1-oxa-3-azaspiro[4.5]decane core can be approached through several strategic routes, each with its own merits and challenges. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

From N-Boc-4-piperidone: A Common Starting Point

A frequently employed and practical synthetic route commences with the commercially available N-Boc-4-piperidone. This strategy generally involves a three-step sequence:

  • Alkylation: The enolate of N-Boc-4-piperidone is reacted with a suitable three-carbon electrophile, such as an acrylate derivative, to install the carbon framework necessary for the tetrahydrofuran ring.

  • Cyclization: An intramolecular reaction, often acid-catalyzed, is then used to form the spirocyclic lactone.

  • Deprotection and Functionalization: The Boc protecting group is removed, and the piperidine nitrogen can be further functionalized to generate a library of derivatives.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride (A Related Isomer Illustrating the General Strategy)

  • Step 1: Alkylation of N-Boc-4-piperidone.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

    • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the product from Step 1 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then dry and concentrate the organic layer to yield the Boc-protected spiroketal lactone.

  • Step 3: Deprotection and Salt Formation.

    • Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.

    • Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.

Metal-Catalyzed Oxidative Cyclization

Another elegant approach involves the metal-catalyzed oxidative cyclization of amide precursors. This method is particularly useful for the synthesis of unsaturated derivatives, such as the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.

G 4-Aminophenol 4-Aminophenol Amide_Intermediate Amide_Intermediate 4-Aminophenol->Amide_Intermediate Amide Coupling alpha-Hydroxy_Acid alpha-Hydroxy_Acid alpha-Hydroxy_Acid->Amide_Intermediate Spirocyclic_Dione Spirocyclic_Dione Amide_Intermediate->Spirocyclic_Dione Metal-Catalyzed Oxidative Cyclization

Caption: Synthetic workflow for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.

Medicinal Chemistry Applications: A Scaffold of Diverse Bioactivity

The 1-oxa-3-azaspiro[4.5]decane core and its isomers have been shown to interact with a wide range of biological targets, leading to a diverse pharmacological profile.

Central Nervous System (CNS) Disorders

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been extensively investigated as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[2][3][4] The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in learning and memory.

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have revealed key structure-activity relationships (SAR). For instance, the introduction of a 2-ethyl or a 3-methylene group led to a preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[3]

G M1_Agonist 1-Oxa-8-azaspiro[4.5]decane Derivative M1_Receptor M1 Muscarinic Receptor M1_Agonist->M1_Receptor Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cognitive_Enhancement Cognitive Enhancement Ca_Release->Cognitive_Enhancement PKC_Activation->Cognitive_Enhancement

Caption: M1 muscarinic receptor signaling pathway.

A patent application has disclosed a series of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as neuropeptide Y (NPY) Y5 receptor antagonists for the treatment of eating disorders, such as binge eating.[5] The NPY Y5 receptor is a key regulator of appetite and food intake, and its antagonism is a promising strategy for the development of anti-obesity drugs.

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have demonstrated a potent inhibitory effect on neural calcium uptake and have shown protective action against brain edema. These findings suggest their potential in the treatment of neurodegenerative conditions where calcium dysregulation is a key pathological feature. The pharmacological profile of these compounds appears to be distinct from that of known Ca2+ and Na+ channel blockers.

Anticancer Activity

The 1-oxa-azaspiro[4.5]decane scaffold has also been explored for its anticancer potential. For instance, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro antitumor activities against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. Several of these compounds exhibited moderate to potent activity.

Compound IDModificationA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
11b 4-(4-Fluorobenzyl)-0.18>100.25
11d 4-(2,4-Dichlorobenzyl)-0.310.080.21
11h 4-(4-Bromobenzyl)-0.190.080.15
11k 4-(4-(Trifluoromethyl)benzyl)-0.220.090.14
12c 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-0.450.330.14
Bendamustine Positive Control>10>10>10
Vorinostat Positive Control>10>10>10

Table 1: In Vitro Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Antiviral Potential

The derivative 3-amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has been highlighted for its potential as an antiviral agent.[6] The unique combination of a spirocyclic core with amino and sulfanylidene functional groups suggests a novel mechanism of action that warrants further investigation.[6]

Future Perspectives

The 1-oxa-3-azaspiro[4.5]decane scaffold and its isomers represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ability to modulate a diverse range of biological targets make this spirocyclic system highly attractive for medicinal chemistry campaigns. Future research will likely focus on:

  • Exploring Untapped Biological Space: A systematic evaluation of decorated 1-oxa-3-azaspiro[4.5]decane libraries against a broader panel of biological targets could uncover novel activities.

  • Structure-Based Drug Design: As more crystal structures of these ligands in complex with their protein targets become available, structure-based design will play a pivotal role in optimizing potency and selectivity.

  • Elucidation of Mechanisms of Action: For derivatives with promising in vitro and in vivo activity, a deeper understanding of their molecular mechanisms of action will be crucial for their clinical translation.

  • Development of PROTACs and Molecular Glues: The spirocyclic core can serve as a rigid linker for the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, opening up new avenues for therapeutic intervention.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]

  • Archibald, J. L., et al. (1983). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 26(7), 1054-1059. [Link]

  • Toth, E., et al. (1997). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. European Journal of Medicinal Chemistry, 32(3), 279-290. [Link]

  • Amanote Research. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. [Link]

  • Google Patents. (2008). WO2008092888A1 - 1-oxa-3-azaspiro[4]decan--2-one derivatives for the treatment of eating disorders.

  • Li, Z., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5395-5407. [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... [Link]

Sources

Exploratory

Escaping Flatland: Discovery, Isolation, and Synthesis of Novel Azaspiro Compounds in Modern Drug Discovery

Executive Summary The transition from planar, heavily sp2 -hybridized aromatic structures to sp3 -enriched, three-dimensional scaffolds represents a critical paradigm shift in contemporary medicinal chemistry[1]. Azaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily sp2 -hybridized aromatic structures to sp3 -enriched, three-dimensional scaffolds represents a critical paradigm shift in contemporary medicinal chemistry[1]. Azaspiro compounds—molecules featuring an amine-containing heterocycle fused to another ring via a single shared quaternary carbon—have emerged as premier bioisosteres. This technical guide explores the causality behind their superior physicochemical profiles, details the workflows for their isolation from marine sources, and outlines cutting-edge biocatalytic protocols for their de novo synthesis.

The Mechanistic Advantage of Azaspirocycles

Historically, drug discovery relied heavily on flat heterocycles (e.g., piperidines, piperazines, and morpholines) due to their synthetic accessibility. However, these planar structures often suffer from poor aqueous solubility, high off-target promiscuity, and rapid metabolic clearance.

Introducing a spirocyclic element fundamentally alters the molecule's spatial vectorization. By locking the conformation of the molecule, azaspirocycles project binding elements in a highly controlled 3D space, which minimizes the entropy penalty upon target binding[1]. Furthermore, the steric bulk surrounding the spiro-carbon shields adjacent metabolic hotspots, drastically reducing cytochrome P450-mediated oxidation.

Quantitative Physicochemical Profiling

The structural shift from planar rings to azaspiro bioisosteres yields measurable improvements in ADME-Tox properties. The table below summarizes the quantitative impact of this scaffold hopping strategy:

Physicochemical MetricPlanar Precursor (e.g., Piperidine)Azaspiro Bioisostere (e.g., Azaspiro[3.3]heptane)Mechanistic Causality / Impact
Fraction sp3 ( Fsp3​ ) ~0.8 (Conformationally flexible)1.0 (Rigid 3D architecture)Locks conformation, reducing off-target binding and entropy penalties[1].
Aqueous Solubility Baseline+2 to +5 fold increaseThe 3D cambered shape disrupts flat crystal lattice packing energy[1].
Lipophilicity (LogP) HigherLower (Reduced by ~0.4 to 0.6)Decreases non-specific lipophilic partitioning and hERG channel toxicity[1].
Metabolic Stability Susceptible to α -oxidationHighly resistant (Extended half-life)Steric shielding of the α -carbons adjacent to the basic nitrogen[1].

Natural Product Discovery: Marine Azaspiro Alkaloids

Nature is the ultimate architect of highly strained spirocycles. Marine environments, characterized by extreme ecological competition, yield a rich repertoire of azaspiro alkaloids.

Notable examples include lepadiformine A , isolated from the marine tunicate Clavelina lepadiformis, which features a 1-azaspiro[4.5]decane core and exhibits potent cardiovascular effects[2]. Similarly, pinnaic acids from the Okinawan bivalve Pinna muricata utilize a 6-azaspiro[4.5]decane framework to selectively inhibit cytosolic phospholipase A2 (cPLA2), offering a blueprint for novel anti-inflammatory agents[3]. More recently, the discovery of monanchocidins from the sponge Monanchora pulchra unveiled unprecedented bis-spiro-pentacyclic guanidine ring systems, fusing contiguous 1-oxa-6-azaspiro[4.5]decane and 1-oxa-7-azaspiro[5.5]undecane motifs[4][5].

IsolationWorkflow Biomass Marine Biomass Extraction Partition Liquid-Liquid Partitioning Biomass->Partition MeOH/CH2Cl2 Fractionation Sephadex LH-20 Size Exclusion Partition->Fractionation Defatting HPLC Preparative RP-HPLC Isolation Fractionation->HPLC Alkaloid Enriched Elucidation NMR & HRMS Elucidation HPLC->Elucidation Pure Azaspiro

Marine Azaspiro Alkaloid Isolation and Elucidation Workflow

Protocol 1: Bioassay-Guided Isolation of Marine Azaspiro Alkaloids

To isolate these highly polar, basic alkaloids, traditional normal-phase silica gel chromatography often fails. The acidic silanol groups on silica cause irreversible chemisorption of basic azaspiro compounds. Therefore, a specialized workflow utilizing size-exclusion and reversed-phase techniques is required to ensure quantitative recovery[3].

Step-by-Step Methodology:

  • Lyophilization and Extraction: Freeze-dry the raw marine biomass (e.g., sponge or tunicate) to prevent enzymatic degradation. Macerate and extract exhaustively with a 1:1 mixture of Methanol/Dichloromethane. Causality: This solvent system effectively penetrates the cellular matrix while solubilizing both lipophilic and polar alkaloid salts.

  • Liquid-Liquid Partitioning: Concentrate the extract in vacuo and suspend in H2​O . Partition sequentially with Hexane (to remove non-polar lipids/sterols) and Ethyl Acetate. Adjust the aqueous layer to pH 9.0 using NH4​OH and extract with n-Butanol to selectively pull the free-base azaspiro alkaloids.

  • Size-Exclusion Chromatography (SEC): Load the n-Butanol fraction onto a Sephadex LH-20 column eluting with 100% Methanol. Causality: Sephadex LH-20 operates via size-exclusion and weak lipophilic interactions, bypassing the irreversible acid-base binding issues inherent to silica gel.

  • Preparative RP-HPLC: Purify the alkaloid-enriched SEC fractions using a preparative C18 column. Employ a gradient of H2​O /Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to maintain the alkaloids in their ionized, sharply-eluting state.

  • System Self-Validation Checkpoint: Perform LC-MS on the collected fractions. The presence of the azaspiro core is indicated by characteristic fragmentation patterns (e.g., loss of the spiro-ring moiety). Only fractions exhibiting >95% purity via UV (254 nm) and Evaporative Light Scattering Detection (ELSD) should proceed to 2D-NMR (HSQC, HMBC) for absolute stereochemical elucidation.

De Novo Synthesis and Scaffold Hopping

While natural isolation provides structural inspiration, high-throughput drug development requires scalable, divergent synthetic routes. The synthesis of highly strained azaspirocycles, such as azaspiro[3.4]octanes[6] and azaspiro[2.y]alkanes, has historically been bottlenecked by multi-step, low-yield sequences.

Recent breakthroughs in biocatalysis have revolutionized this space. Engineered protoglobins—specifically variants of Aeropyrum pernix protoglobin (ApePgb)—can catalyze the stereodivergent cyclopropanation of exocyclic N-heterocycles[7]. Traditional transition-metal catalysts (Rh, Ru) suffer from strong coordination by the basic nitrogen of azaspirocycles, which poisons the catalyst. The engineered heme pocket of the protoglobin shields the reactive iron-carbene intermediate from off-target nitrogen coordination, enabling high turnover numbers and excellent enantioselectivity[7].

Biocatalysis Substrate Exocyclic N-Heterocycle + Diazo Reagent Carbene Iron-Heme Carbene Intermediate Substrate->Carbene Biocatalytic Activation Enzyme Engineered ApePgb Protoglobin Enzyme->Carbene Heme Shielding Product Enantioenriched Azaspiro[2.y]alkane Carbene->Product Stereodivergent Transfer

Biocatalytic Stereodivergent Synthesis of Azaspiro[2.y]alkanes

Protocol 2: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes

This protocol utilizes lyophilized E. coli lysate containing engineered ApePgb to execute asymmetric carbene transfer, bypassing the need for expensive chiral auxiliaries[7].

Step-by-Step Methodology:

  • Biocatalyst Preparation: Express the ApePgb variant in E. coli BL21(DE3). Harvest the cells, lyse via sonication in a M9 buffer (pH 7.4), and lyophilize the clarified lysate. Causality: Using lyophilized lysate rather than purified enzyme drastically reduces cost while maintaining the microenvironment necessary for heme stability.

  • Reaction Assembly: In an anaerobic glovebox (to prevent oxidation of the ferrous heme), resuspend the lyophilized lysate in 100 mM phosphate buffer. Add the exocyclic N-heterocycle substrate (up to 150 mM concentration) and a mild reducing agent (e.g., sodium dithionite) to ensure the heme iron remains in the catalytically active Fe(II) state.

  • Carbene Transfer Initiation: Slowly dose the diazo compound (e.g., ethyl diazoacetate) into the reaction mixture over 2 hours via a syringe pump. Causality: Slow addition prevents the uncatalyzed, off-target dimerization of the diazo reagent into fumarate/maleate byproducts.

  • Incubation and Quenching: Stir the reaction at room temperature for 12 hours. Quench by exposing the mixture to ambient oxygen and adding 1 volume of Acetonitrile to precipitate the proteins.

  • System Self-Validation Checkpoint: Centrifuge the quenched reaction and analyze the supernatant via chiral Supercritical Fluid Chromatography (SFC). A successful biocatalytic transformation must yield a diastereomeric ratio (dr) >95:5 and an enantiomeric ratio (er) >99:1. If the er falls below this threshold, it indicates that the heme pocket shielding has been compromised (often due to thermal denaturation), signaling the need for a fresh lysate preparation.

Conclusion

The integration of azaspiro compounds into the medicinal chemist's toolkit is no longer a niche strategy; it is a fundamental requirement for navigating complex biological targets. By leveraging bioassay-guided isolation from marine sources and scaling production through advanced biocatalytic carbene transfer, researchers can efficiently harness these 3D architectures to overcome the pharmacokinetic liabilities of flatland chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development. Document Type: Technical Application Guide & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development. Document Type: Technical Application Guide & Validated Protocols.

Introduction & Chemical Context

Spirocyclic oxazolidinones, particularly 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, are highly privileged structural motifs in modern medicinal chemistry. They are frequently utilized as core scaffolds in the development of neuropeptide Y (NPY) receptor antagonists for the treatment of metabolic and eating disorders [1].

The specific compound 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one presents a unique purification challenge. The introduction of a sterically demanding tert-butyl group at the C8 position of the cyclohexane ring locks the ring into a rigid chair conformation. Consequently, the spiro-fused oxazolidinone ring at C1/C3 exists as two distinct diastereomers: cis and trans (relative to the tert-butyl group). For drug development, isolating these diastereomers to >99% diastereomeric excess (de) is critical, as spatial geometry directly dictates target receptor binding affinity.

Mechanistic Causality in Purification Design

Standard purification workflows often fail for spirocyclic oxazolidinones due to two primary mechanistic hurdles:

  • Silanol-Induced Tailing: Standard normal-phase silica gel features acidic silanol (-SiOH) groups. The oxazolidinone ring contains a highly polarized carbamate linkage (-NH-CO-O-) that acts as a strong hydrogen bond acceptor and donor. On bare silica, this results in severe peak tailing, irreversible adsorption, and poor recovery. Causality-Driven Solution: We utilize amine-functionalized (NH) silica. The covalently bonded propyl-amine ligands mask the acidic silanols and provide a mildly basic surface, disrupting hydrogen bonding and ensuring sharp, symmetrical elution bands.

  • Diastereomeric Hydrophobicity: The cis and trans isomers possess identical molecular weights and functional groups, making them nearly indistinguishable by normal-phase chromatography. Causality-Driven Solution: We employ Reversed-Phase Preparative HPLC (C18). The rigid chair conformation forces the two isomers to expose slightly different lipophilic surface areas. A high-carbon-load C18 stationary phase maximizes these subtle hydrophobic differences, allowing for baseline resolution under a shallow aqueous/organic gradient[2].

Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Diastereomeric Blend) N2 Liquid-Liquid Extraction (EtOAc / H2O Partition) N1->N2 Aqueous Workup N3 Flash Chromatography (NH-Silica, Hexane/EtOAc) N2->N3 Organic Phase N4 Preparative HPLC (C18, H2O/MeCN Gradient) N3->N4 Enriched Fractions N5 Pure cis-Isomer (>99% de) N4->N5 Peak 1 Elution N6 Pure trans-Isomer (>99% de) N4->N6 Peak 2 Elution N7 QC Validation (LC-MS & 1H-NMR) N5->N7 Verification N6->N7 Verification

Workflow for the isolation and diastereomeric resolution of spirocyclic oxazolidinones.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Progression to subsequent steps is entirely contingent on passing defined analytical checkpoints, ensuring zero wasted effort on compromised samples.

Protocol A: Primary Clean-up via NH-Functionalized Flash Chromatography

Objective: Remove polar byproducts and unreacted starting materials to isolate the enriched cis/trans mixture of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Materials:

  • Biotage® KP-NH Flash Cartridge (or equivalent amine-functionalized silica).

  • Mobile Phase A: Cyclohexane (or Hexanes).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Dry-load the sample onto a small amount of Celite to prevent column head fouling.

  • Equilibration: Condition the KP-NH cartridge with 3 Column Volumes (CV) of 100% Cyclohexane at a flow rate of 25 mL/min.

  • Gradient Elution:

    • 0–2 CV: 0% EtOAc (Isocratic hold to elute highly non-polar impurities).

    • 2–12 CV: Linear gradient from 0% to 50% EtOAc.

    • 12–15 CV: 50% EtOAc (Isocratic hold to elute the target spirocyclic oxazolidinone).

  • Fraction Collection: Collect 15 mL fractions, monitoring UV absorbance at 210 nm (the amide bond chromophore)[3].

Validation Checkpoint A (Self-Validation): Action: Perform TLC on UV-active fractions using a 1:1 Hexane/EtOAc system. Stain with Ninhydrin or Potassium Permanganate (KMnO4). Condition for Progression: Only pool fractions exhibiting a single, clean spot (R_f ~0.4). If baseline impurities are present, the fraction must be discarded or re-columned.

Protocol B: Diastereomeric Resolution via Preparative HPLC

Objective: Separate the pooled cis/trans mixture into pure individual diastereomers.

Materials:

  • Column: Preparative C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the pooled mixture from Protocol A in a 1:1 mixture of Water/MeCN to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Method:

    • Flow Rate: 20 mL/min.

    • Gradient: Start at 30% B. Ramp to 60% B over 25 minutes. (The shallow gradient is critical for maximizing the subtle hydrophobic differences between the cis and trans chair conformations).

    • Detection: UV at 210 nm.

  • Elution & Collection:

    • Peak 1 (cis-isomer): Typically elutes first due to the slightly more compact, less lipophilic surface area exposed to the stationary phase.

    • Peak 2 (trans-isomer): Elutes second. Collect peaks strictly from baseline-to-baseline to prevent cross-contamination.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the pure diastereomers as colorless solids.

Validation Checkpoint B (Self-Validation): Action: Re-inject a 5 µL aliquot of the lyophilized solids onto an Analytical LC-MS system (C18 column, 2.1 x 50 mm). Condition for Progression: The sample must show a single peak with >99% Area Under Curve (AUC) at 210 nm, and the mass spectrum must confirm the target mass [M+H]+ = 212.1 m/z [3]. Furthermore, 1H-NMR must be used to definitively assign cis vs trans stereochemistry based on the coupling constants of the protons adjacent to the spiro center.

Quantitative Data Summary

The following table summarizes the expected purification metrics across the validated workflow, demonstrating the efficiency of the causality-driven technique selection.

Purification StageTarget IsomerYield (%)Purity (HPLC-UV)Diastereomeric Excess (de)
Crude Extract Mixed (cis/trans)100% (Baseline)~45%0% (~1:1 ratio)
NH-Flash Chromatography Mixed (cis/trans)82%>85%0% (~1:1 ratio)
Prep-HPLC (Peak 1) cis-Isomer38%>99.5%>99%
Prep-HPLC (Peak 2) trans-Isomer36%>99.5%>99%

Note: The combined yield of Peak 1 and Peak 2 (74%) relative to the Flash Chromatography stage reflects minor losses during fraction cutting to ensure absolute diastereomeric purity.

References

  • Title: 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders (WO2008092888A1)
  • Title: Reversed-phase planar chromatography of some enantiomeric amino acids and oxazolidinones Source: Biomedical Chromatography (PubMed) URL: [Link]

  • Title: Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma Source: Biomedical Chromatography (PubMed) URL: [Link]

Application

Application Note: Analytical Methods for the Characterization of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Scientific Rationale & Structural Challenges Spiro-oxazolidinones are highly valuable compounds in the fields of medicinal and organic chemistry due to their three-dimensional conformational restriction, which often tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Challenges

Spiro-oxazolidinones are highly valuable compounds in the fields of medicinal and organic chemistry due to their three-dimensional conformational restriction, which often translates to improved target selectivity and metabolic stability compared to planar heterocycles[1]. The oxazolidinone class itself is renowned for its unique mechanism of action, particularly in antibacterial applications where it inhibits protein synthesis[2]. Furthermore, specific 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been actively developed as potent NPY Y5 receptor antagonists for the treatment of metabolic and eating disorders[3].

The model compound, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one , presents a unique analytical paradigm. The bulky tert-butyl group at the C8 position acts as a conformational lock, forcing the cyclohexane ring into a single chair conformation where the tert-butyl group is strictly equatorial. Consequently, the spiro-fusion at C5 generates two distinct diastereomers (cis and trans) depending on whether the oxazolidinone oxygen (O1) or carbon (C4) occupies the axial position of the cyclohexane ring. Standard 1D NMR or LC-MS is insufficient to resolve this 3D architecture. Therefore, a self-validating, multi-modal analytical approach is required to guarantee structural integrity.

Analytical Workflow Framework

G Start 8-(t-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one NMR NMR Spectroscopy (1H, 13C, 2D-NOESY) Start->NMR LCMS LC-HRMS (Purity & Exact Mass) Start->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Stereo Stereochemical Assignment (1,3-Diaxial NOE) NMR->Stereo Validation Cross-Validated Structural Integrity LCMS->Validation FTIR->Validation Stereo->Validation

Analytical workflow for the structural and stereochemical validation of spiro-oxazolidinones.

Experimental Protocols & Methodologies

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Objective: Confirm the exact molecular mass and assess sample purity.

  • Causality: HRMS provides the elemental composition ( C12​H21​NO2​ ), while the LC trace ensures no isomeric impurities (e.g., unreacted starting materials or regioisomers) confound the downstream NMR data.

  • Step-by-Step Methodology:

    • Dissolve 1.0 mg of the synthesized analyte in 1.0 mL of HPLC-grade Methanol to create a stock solution.

    • Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40 °C.

    • Elute using a binary gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ramp from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Detect using an Electrospray Ionization (ESI) source in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

    • Extract the [M+H]+ ion chromatogram and calculate the mass error against the theoretical exact mass of 212.1645 Da.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: Validate the presence of the cyclic carbamate moiety.

  • Causality: The oxazolidinone ring exhibits a highly characteristic, strained carbonyl stretch. Confirming this stretch differentiates the spirocyclic carbamate from potential open-chain amides or ester byproducts[2].

  • Step-by-Step Methodology:

    • Prepare a solid-state sample using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Ensure the crystal is cleaned with isopropanol and a background spectrum is collected.

    • Place ~2 mg of the neat powder onto the ATR crystal and apply consistent pressure using the anvil.

    • Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (average of 32 scans to optimize the signal-to-noise ratio).

    • Identify the diagnostic secondary amine N-H stretch and the highly specific cyclic carbamate C=O stretch.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NOESY)
  • Objective: Map the carbon framework and assign the relative stereochemistry (cis/trans).

  • Causality: The tert-butyl group strongly prefers the equatorial position, locking the cyclohexane ring. The oxazolidinone oxygen and nitrogen atoms sit at the spiro carbon (C5). 2D-NOESY is strictly required to observe through-space interactions between the oxazolidinone ring protons (e.g., N-H or C4- H2​ ) and the axial protons of the cyclohexane ring. A strong 1,3-diaxial Nuclear Overhauser Effect (NOE) unambiguously assigns which oxazolidinone substituent is axial, thereby defining the diastereomer[4].

  • Step-by-Step Methodology:

    • Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

    • 1H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 s.

    • 13C NMR (100 MHz): Acquire 1024 scans with a D1 of 2.0 s, utilizing proton decoupling. Identify the diagnostic quaternary spiro carbon[5].

    • 2D-NOESY: Acquire with a mixing time of 400 ms, 256 t1​ increments, and 16 scans per increment.

    • Process the NOESY data with zero-filling and phase correction. Analyze cross-peaks between the cyclohexane axial protons ( δ 1.2–1.8 ppm) and the oxazolidinone protons.

Quantitative Data Summary

Analytical TechniqueTarget ParameterExpected Value / ObservationStructural Implication
LC-HRMS Exact Mass ( [M+H]+ )m/z 212.1645 (± 5 ppm)Confirms the molecular formula ( C12​H21​NO2​ ).
FT-IR C=O Stretch1740–1760 cm⁻¹Confirms the strained cyclic carbamate.
FT-IR N-H Stretch3250–3350 cm⁻¹Confirms the secondary amine in the oxazolidinone.
13C NMR Quaternary Spiro C δ 80.0–85.0 ppmValidates the spirocyclic fusion point.
1H NMR tert-Butyl Protons δ 0.85–0.95 ppm (9H, s)Confirms the presence of the tert-butyl group.
2D-NOESY Spatial CorrelationCross-peaks: N-H Axial HDetermines the cis/trans stereochemistry.

System Trustworthiness & Cross-Validation

The protocols described above form a closed, self-validating loop designed to eliminate analytical blind spots. LC-HRMS establishes the fundamental molecular formula but cannot distinguish between stereoisomers or regioisomers. FT-IR confirms the functional groups (specifically the strained carbamate) but lacks connectivity data. 1D NMR confirms the atomic connectivity and carbon count (e.g., the distinct quaternary spiro carbon at ~80-85 ppm in 13C NMR), while 2D-NOESY bridges the final gap by confirming the 3D spatial arrangement.

If the compound were an open-chain impurity resulting from a failed spiro-fusion, the FT-IR C=O stretch would shift below 1700 cm⁻¹, and the 13C spiro carbon signal would be entirely absent. By triangulating exact mass, functional group vibrational frequencies, and 1,3-diaxial spatial correlations, this workflow guarantees the absolute structural integrity of the synthesized 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

References

  • Title: Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides Source: ACS Catalysis (acs.org) URL: 1

  • Title: 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders Source: Google Patents (WO2008092888A1) URL: 3

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI (mdpi.com) URL: 2

  • Title: Cu(I)/Ionic Liquids Promote the Conversion of Carbon Dioxide into Oxazolidinones at Room Temperature Source: NIH (nih.gov) URL: 4

  • Title: Supporting Information - 1H and 13C NMR of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives Source: The Royal Society of Chemistry (rsc.org) URL: 5

Sources

Method

Using 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one as a scaffold in drug discovery

Application Note: Exploiting the 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one Scaffold for 3D Vectoring in Drug Discovery Executive Summary The pharmaceutical industry's paradigm shift away from planar, high-aromatic-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting the 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one Scaffold for 3D Vectoring in Drug Discovery

Executive Summary

The pharmaceutical industry's paradigm shift away from planar, high-aromatic-ring-count molecules toward structurally complex, spirocyclic architectures has profoundly impacted lead optimization. The "Escape from Flatland" strategy emphasizes increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve aqueous solubility, mitigate off-target promiscuity, and enhance metabolic stability. Among the most versatile of these frameworks is the 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one scaffold. This spiro-oxazolidinone system provides a rigid, conformationally locked 3D vector for pharmacophore projection, making it a privileged structure in the development of CNS-active agents, including NPY Y5 receptor antagonists and triple reuptake inhibitors[1][2].

This application note details the structural rationale, synthetic blueprint, and self-validating experimental protocols for integrating this scaffold into your drug discovery pipeline.

Structural Rationale & Conformational Locking

The utility of the 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one scaffold lies in its precise stereochemical control.

  • The Conformational Anchor: The bulky tert-butyl group at the C8 position acts as a thermodynamic lock. To minimize 1,3-diaxial interactions, the cyclohexane ring is forced into a rigid chair conformation with the tert-butyl group occupying the equatorial position[3].

  • Spirocyclic Vectoring: Because the cyclohexane ring is locked, the spiro-fused oxazolidinone ring at C1/C3 projects its hydrogen-bond acceptor (carbonyl) and donor (NH) motifs into a highly defined, predictable 3D space. This rigidity reduces the entropic penalty upon target binding compared to flexible acyclic chains.

  • Metabolic Shielding: The spiro-fusion eliminates the metabolically vulnerable benzylic-like positions found in flat aromatic analogs, significantly increasing the half-life ( t1/2​ ) in human liver microsomes (HLM)[2].

Diagram 1: Logical flow of scaffold hopping to the conformationally locked spirocyclic system.

Synthetic Blueprint & Causality

The synthesis of the 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one scaffold is achieved via a robust, three-step sequence starting from commercially available 4-tert-butylcyclohexanone.

  • Corey-Chaykovsky Epoxidation: The ketone is converted to a terminal spiro-epoxide using trimethylsulfoxonium iodide and sodium hydride. Causality: Trimethylsulfoxonium ylide is chosen over the sulfonium variant because it is under thermodynamic control, favoring equatorial attack on the conformationally locked ketone to yield the stereochemically pure epoxide[4].

  • Regioselective Aminolysis: The epoxide is opened using ammonia or a primary amine. Causality: Nucleophilic attack occurs exclusively at the less hindered terminal methylene carbon ( SN​2 trajectory), yielding the trans-1,3-amino alcohol.

  • Carbamate Cyclization: The amino alcohol is cyclized using 1,1'-Carbonyldiimidazole (CDI). Causality: CDI is selected over phosgene/triphosgene to avoid the generation of highly toxic HCl gas, which can cause unwanted side reactions or epimerization. CDI provides a mild, self-buffering environment that drives the formation of the oxazolidinone ring[5].

Diagram 2: Three-step synthetic workflow from 4-tert-butylcyclohexanone to the spiro scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Spiro-epoxide Intermediate

Objective: Convert 4-tert-butylcyclohexanone to 6-tert-butyl-1-oxaspiro[6]octane.

  • Preparation of the Ylide: In an oven-dried, argon-purged flask, suspend Trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (0.5 M). Crucial Step: DMSO must be strictly anhydrous (<50 ppm H2​O ) to prevent quenching of the ylide. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Activation: Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases and the solution turns clear, indicating complete ylide formation.

  • Reaction: Dropwise add 4-tert-butylcyclohexanone (1.0 eq) dissolved in a minimal amount of anhydrous THF. Stir at room temperature for 12 hours.

  • Validation & Workup:

    • In-process check: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the ketone ( Rf​≈0.4 ) and appearance of a non-UV active, PMA-stainable spot ( Rf​≈0.6 ).

    • Quench carefully with ice water and extract with diethyl ether ( ). Wash the combined organics with brine ( ) to meticulously remove DMSO. Dry over MgSO4​ and concentrate.

    • Self-Validation: 1H NMR ( CDCl3​ ) must show a characteristic pair of doublets at δ 2.55 and 2.65 ppm ( J=4.5 Hz), confirming the terminal epoxide CH2​ protons.

Protocol B: Aminolysis to the 1,3-Amino Alcohol

Objective: Open the epoxide to form 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol.

  • Reaction: Dissolve the crude spiro-epoxide in a 7N solution of Ammonia in Methanol (10 eq). Seal the reaction in a pressure vessel.

  • Heating: Heat the mixture to 60 °C for 24 hours. Causality: The pressure vessel is required to keep ammonia in solution at elevated temperatures, overcoming the steric hindrance of the tertiary alcohol forming adjacent to the attack site.

  • Validation & Workup:

    • Cool the vessel to 0 °C before opening to prevent loss of volatile intermediates. Concentrate under reduced pressure.

    • Self-Validation: The product should be a highly polar, ninhydrin-positive spot on TLC (DCM/MeOH/NH4OH 90:9:1, Rf​≈0.2 ). Mass spectrometry (ESI+) should show the [M+H]+ peak at m/z 186.

Protocol C: CDI-Mediated Cyclization

Objective: Form the final 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

  • Reaction: Dissolve the amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (2.0 eq) and 1,1'-Carbonyldiimidazole (CDI, 1.5 eq).

  • Stirring: Stir at room temperature for 16 hours. Causality: Triethylamine acts as a proton scavenger, neutralizing the imidazole byproduct and driving the equilibrium toward the cyclic carbamate[5].

  • Validation & Workup:

    • In-process check: TLC (DCM/MeOH 95:5) will show the disappearance of the ninhydrin-positive starting material and the appearance of a new spot ( Rf​≈0.5 ) that stains blue with phosphomolybdic acid (PMA).

    • Wash the organic layer sequentially with 1N HCl (to remove imidazole and unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and evaporate.

    • Self-Validation: 1H NMR ( CDCl3​ ) must show a broad singlet at δ 5.5-6.0 ppm (carbamate NH) and a sharp singlet at δ 3.2-3.4 ppm (oxazolidinone CH2​ ). The IR spectrum will exhibit a strong, sharp C=O stretch at ≈1750 cm−1 , diagnostic of a 5-membered cyclic carbamate.

Quantitative Data Summaries

Table 1: Physicochemical Impact of Scaffold Hopping Comparison of a hypothetical flat benzamide analog vs. the spirocyclic oxazolidinone analog.

PropertyFlat Aromatic AnalogSpirocyclic Analog (1-oxa-3-azaspiro)Rationale for Improvement
Fsp3​ 0.250.85 Saturation of the ring system escapes "flatland".
Aqueous Solubility <10 μ g/mL>150 μ g/mL Disruption of planar π−π stacking in the crystal lattice.
HLM t1/2​ 15 min>120 min Removal of benzylic oxidation hotspots; steric shielding by t-butyl.
LogD (pH 7.4) 3.82.2 Lower lipophilicity reduces non-specific protein binding.

Table 2: Optimization of the Cyclization Step (Protocol C) Evaluating reagents for the conversion of the amino alcohol to the oxazolidinone.

Reagent SystemSolventTemp (°C)Yield (%)Impurity ProfileRecommendation
Phosgene (20% in PhMe)DCM0 to 2585%Chlorinated byproductsAvoid (High toxicity/safety risk)
Triphosgene / Et3​N THF0 to 2578%Epimerization at C1Use only if CDI fails
CDI / Et3​N DCM 25 92% Clean (Imidazole washes out) Optimal (Safe, high yield)
Dimethyl carbonate / NaOMeMeOH6545%Incomplete conversionPoor reactivity

References

  • Discovery of novel trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives as potent NPY Y5 antagonists ResearchGate (Laura Zonzini et al.) URL:[Link][2]

  • WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan-2-one derivatives for the treatment of eating disorders Google Patents URL:[5]

  • Stereochemistry of alkylation of 4-tert-butylcyclohexanone & Enolate Stability Master Organic Chemistry (Referencing House et al., J. Org. Chem. 1968) URL:[Link][3]

  • Oxetanes and Epoxides: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL: [Link][4]

Sources

Application

Biological Evaluation of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one: In Vitro Assay Protocols for TRP Channel and GPCR Modulation

Pharmacophore Rationale & Target Landscape The compound 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one represents a highly specialized spirocyclic oxazolidinone scaffold. Historically, derivatives of the 1-oxa-3-azaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Target Landscape

The compound 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one represents a highly specialized spirocyclic oxazolidinone scaffold. Historically, derivatives of the 1-oxa-3-azaspiro[4.5]decan-2-one class have been extensively validated as potent modulators of Transient Receptor Potential (TRP) ion channels, specifically TRPV4 and TRPM8 , as well as G-protein coupled receptors (GPCRs) such as the Neuropeptide Y Receptor Y5 (NPY Y5) .

The Causality of Structural Design: The inclusion of a tert-butyl group at the 8-position of the spiro-cyclohexyl ring is a deliberate stereochemical strategy. Due to its massive steric bulk (A-value ≈ 4.8 kcal/mol), the tert-butyl group strictly locks the cyclohexane ring into a single chair conformation, forcing itself into the equatorial position. This conformational rigidification prevents ring-flipping, thereby projecting the oxazolidinone pharmacophore (where the oxygen and nitrogen act as critical hydrogen-bond acceptors/donors) into a fixed spatial trajectory. This reduces the entropic penalty upon receptor binding, significantly enhancing target affinity and subtype selectivity.

To comprehensively evaluate the biological activity of this compound, this guide details two orthogonal, self-validating in vitro workflows: a High-Throughput Calcium Flux Assay for TRP channel modulation and a TR-FRET cAMP Accumulation Assay for GPCR antagonism.

Workflow C 8-(t-Bu)-1-oxa-3-azaspiro [4.5]decan-2-one T1 TRP Channels (TRPV4 / TRPM8) C->T1 Target Engagement T2 GPCRs (NPY Y5) C->T2 Target Engagement A1 Ca2+ Flux Assay (Fluo-4 AM) T1->A1 Functional Readout A2 TR-FRET cAMP Assay (LANCE / HTRF) T2->A2 Functional Readout

Figure 1: Dual-track in vitro biological evaluation workflow for the spirocyclic scaffold.

Functional Assay I: High-Throughput Calcium Flux (TRPV4/TRPM8 Antagonism)

TRP channels are non-selective cation channels. Their activation results in a massive influx of intracellular calcium (Ca²⁺). To test the compound's efficacy as a TRP antagonist, we utilize a fluorometric imaging plate reader (FLIPR) assay using the Ca²⁺-sensitive dye Fluo-4 AM.

Assay Rationale & Self-Validating Mechanics
  • Dye Mechanics: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, rendering the dye fluorescent upon Ca²⁺ binding and cell-impermeable.

  • Probenecid Addition: We mandate the addition of Probenecid (an organic anion transporter inhibitor) to the assay buffer. Without it, the de-esterified dye is rapidly pumped out of the cells, destroying the signal-to-noise ratio and leading to false negatives.

  • Competitive Antagonism (EC₈₀): The target agonist (e.g., GSK1016790A for TRPV4) is applied at its EC₈₀ concentration rather than EC₁₀₀. This ensures the assay window is sensitive enough to detect competitive displacement by our spiro compound.

Mechanism Agonist TRPV4 Agonist (e.g., GSK1016790A) Receptor TRPV4 Channel (Cell Membrane) Agonist->Receptor Activates Antagonist Spiro Compound (Antagonist) Antagonist->Receptor Competitively Blocks Ca Intracellular Ca2+ Influx Receptor->Ca Channel Opening Fluo4 Fluo-4 Fluorescence (Em: 516 nm) Ca->Fluo4 Ca2+ Binding

Figure 2: Mechanism of intracellular calcium signaling and competitive inhibition via TRPV4.

Step-by-Step Protocol
  • Cell Preparation: Seed HEK-293 cells stably expressing human TRPV4 (or TRPM8) into 384-well poly-D-lysine coated black-wall/clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (HBSS containing 20 mM HEPES pH 7.4, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete esterase cleavage.

  • Compound Incubation: Prepare serial dilutions of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one in Assay Buffer (0.1% DMSO final). Add 10 µL/well of the compound. Incubate for 30 minutes at room temperature in the dark.

  • Agonist Challenge & Readout: Transfer the plate to a FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds. Automatically inject 10 µL/well of the reference agonist (e.g., GSK1016790A at EC₈₀) and record fluorescence continuously for 3 minutes.

  • Data Extraction: Calculate the maximum response (Max-Min RFU) for each well to determine the IC₅₀ of the antagonist.

Functional Assay II: TR-FRET cAMP Accumulation (NPY Y5 Modulation)

The NPY Y5 receptor is a Gαi/o-coupled GPCR . Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Assay Rationale & Self-Validating Mechanics
  • Forskolin Stimulation: Because measuring a decrease from an already low basal cAMP level yields a poor assay window, we use Forskolin to directly activate adenylyl cyclase, creating an artificially high cAMP baseline. The NPY Y5 agonist (Peptide YY) suppresses this baseline. If our spiro compound is an antagonist, it will block Peptide YY, resulting in a restoration of high cAMP levels.

  • Phosphodiesterase Inhibition: IBMX (3-isobutyl-1-methylxanthine) is strictly required in the stimulation buffer to inhibit PDEs. This prevents the degradation of synthesized cAMP, ensuring the readout is a direct reflection of receptor-mediated adenylyl cyclase activity.

  • Competitive TR-FRET Dynamics: In a competitive TR-FRET assay, labeled cAMP and endogenous cAMP compete for binding to a labeled anti-cAMP antibody. Therefore, high intracellular cAMP (antagonist effect) displaces the tracer, resulting in a decrease in the TR-FRET signal ratio (665 nm / 615 nm).

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO cells stably expressing human NPY Y5. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at a density of 2,000 cells/µL.

  • Compound & Agonist Addition: In a white 384-well low-volume plate, add 5 µL of the cell suspension. Add 2.5 µL of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one (serial dilutions). Incubate for 15 minutes at room temperature.

  • Forskolin/Agonist Challenge: Add 2.5 µL of a challenge mix containing Forskolin (EC₈₀ for cAMP stimulation) and Peptide YY (EC₈₀ for cAMP inhibition). Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of Eu-cryptate labeled anti-cAMP antibody and 5 µL of d2-labeled cAMP tracer (prepared in lysis buffer). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665/615 nm emission ratio.

Data Presentation & Quality Control

To ensure the trustworthiness of the experimental data, every plate must be evaluated against strict Quality Control (QC) metrics. The Z'-factor must be calculated for every plate using the positive and negative controls. A Z'-factor ≥ 0.5 indicates an excellent, highly reliable assay.

Table 1: Expected Quantitative Data Profiles and QC Acceptance Criteria

Assay ModalityPrimary TargetControl Agonist (Challenge)Reference Antagonist (Positive Control)Expected Readout for Spiro CompoundQC Acceptance Metric
Ca²⁺ Flux TRPV4GSK1016790A (EC₈₀)HC-067047Dose-dependent decrease in Max RFUZ' > 0.5
Ca²⁺ Flux TRPM8Menthol / Icilin (EC₈₀)AMTBDose-dependent decrease in Max RFUZ' > 0.5
TR-FRET cAMP NPY Y5 (Gαi)Peptide YY (EC₈₀) + ForskolinCGP 71683Dose-dependent decrease in FRET Ratio (cAMP restoration)Z' > 0.5, S/B > 3.0

Note: IC₅₀ values should be calculated using a 4-parameter logistic (4PL) non-linear regression model. Hill slopes should be monitored; a slope significantly deviating from 1.0 may indicate non-specific membrane disruption or allosteric modulation rather than orthosteric antagonism.

References

  • Combinations of TRPV4 antagonists European Patent Office / Google Patents URL
  • Azaspiro derivatives as trpm8 antagonists WIPO / Google Patents URL
  • 1-oxa-3-azaspiro[4,5]decan-2-one derivatives for the treatment of eating disorders WIPO / Google Patents URL
Method

Derivatization of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one for structure-activity relationship studies

Application Note & Protocols Topic: Derivatization of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one for Structure-Activity Relationship Studies Audience: Researchers, scientists, and drug development professionals. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Derivatization of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 8-(tert-butyl)-1-oxa-3-azaspiro[4.5]decan-2-one core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[1] The lactam moiety is a common feature in numerous biologically active compounds, and the bulky tert-butyl group can significantly influence physicochemical properties such as solubility and membrane permeability, while also probing steric constraints within a target's binding site.[2][3][4]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] By methodically modifying specific positions on a core scaffold and evaluating the resulting impact on biological activity, researchers can build a comprehensive model of the pharmacophore.

This guide provides detailed protocols and strategic insights for the systematic derivatization of the 8-(tert-butyl)-1-oxa-3-azaspiro[4.5]decan-2-one scaffold. We will explore key chemical transformations at three strategic positions to generate a focused compound library, enabling robust SAR exploration. The methodologies described are designed to be self-validating, with explanations for the causal relationships between reaction choices and expected outcomes.

Strategic Overview of Derivatization

The parent scaffold offers three primary, chemically distinct sites for modification. A successful SAR campaign will explore substitutions at each of these positions to understand their respective contributions to biological activity.

G cluster_scaffold Core Scaffold & Derivatization Sites cluster_nodes scaffold scaffold N3 Position 3 (N-Alkylation/Acylation) - Modulate H-bonding - Explore polar/non-polar interactions - Introduce linking vectors N3:e->scaffold:w C4 Position 4 (α-Carbon Functionalization) - Probe steric limits - Introduce new pharmacophoric elements - Modify electronics C4:e->scaffold:w  C-4 C8 Position 8 (tert-Butyl Analog Synthesis) - Investigate impact of lipophilicity - Determine optimal pocket size - Fine-tune solubility C8:e->scaffold:w  C-8

Caption: Key derivatization points on the spirocyclic scaffold.

  • Position 3 (Lactam Nitrogen): The secondary amine within the lactam is a prime target for N-alkylation and N-acylation. Modifications here directly impact the molecule's hydrogen-bonding capacity and can introduce a wide array of functional groups to probe interactions with the biological target.[7][8]

  • Position 4 (α-Carbon): The carbon adjacent to the carbonyl group can be functionalized via enolate chemistry. This allows for the introduction of substituents that can explore steric boundaries and introduce new electronic or binding features.[9][10]

  • Position 8 (Cyclohexane Ring): Direct modification of the tert-butyl group is challenging. A more effective strategy is the de novo synthesis of the entire scaffold with different alkyl groups at the C-8 position. This approach allows for a systematic evaluation of how lipophilicity and steric bulk in this region affect activity.

Part 1: Protocols for Scaffold Derivatization

The following protocols provide detailed, step-by-step methodologies for modifying the core scaffold.

Protocol 1: N-Alkylation of the Lactam at Position 3

This protocol describes a robust method for introducing alkyl substituents onto the lactam nitrogen. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the weakly acidic N-H proton, forming a reactive amide anion that readily undergoes S_N2 reaction with an electrophile.[8]

Materials:

  • 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 8-(tert-butyl)-1-oxa-3-azaspiro[4.5]decan-2-one starting material.

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add the NaH dispersion portion-wise to the stirred solution. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Anhydrous solvent is critical as NaH reacts violently with water.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS). Insight: Microwave-assisted protocols can significantly reduce reaction times for this step.[7][11]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 2: α-Acylation of the Lactam at Position 4

Functionalization at the C-4 position requires the formation of a lactam enolate, a powerful nucleophile. This protocol uses Lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, to achieve regioselective deprotonation at the α-carbon.

Causality: The use of LDA at low temperatures (-78 °C) is crucial for generating the kinetic enolate, preventing side reactions such as self-condensation or acylation at the nitrogen atom.[9] The choice of a highly reactive acylating agent, such as an acyl chloride, ensures efficient C-acylation over O-acylation.[12]

Materials:

  • N-protected 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one (e.g., N-Boc or N-benzyl derivative) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.5 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.4 eq)

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation (in situ): To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.

  • Enolate Formation: In a separate flame-dried flask, dissolve the N-protected spiro-lactam in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the lactam solution. Stir the mixture at -78 °C for 1 hour.

  • Acylation: Add the acyl chloride dropwise to the enolate solution at -78 °C. Stir for 1-3 hours at this temperature. Insight: Maintaining the low temperature is critical to prevent enolate equilibration and ensure clean C-acylation.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting β-keto lactam derivative using flash column chromatography.

Part 2: Characterization and SAR Evaluation

The successful synthesis of a derivative library is the first step. Subsequent characterization and biological evaluation are required to build the SAR.

Characterization Data

All newly synthesized compounds must be rigorously characterized to confirm their structure and assess purity.

Compound ID Modification ¹H NMR (δ, ppm, CDCl₃) MS (ESI+) m/z Purity (HPLC)
Parent None3.25 (s, 2H), 2.95 (t, 1H), 1.5-1.8 (m, 8H), 0.88 (s, 9H)[M+H]⁺ 212.16>98%
1a N-CH₃3.28 (s, 2H), 2.90 (s, 3H), 1.5-1.8 (m, 8H), 0.88 (s, 9H)[M+H]⁺ 226.18>99%
1b N-Benzyl7.2-7.4 (m, 5H), 4.55 (s, 2H), 3.30 (s, 2H), 1.5-1.8 (m, 8H), 0.88 (s, 9H)[M+H]⁺ 302.21>98%
2a (N-Boc) C4-Acetyl4.10 (q, 1H), 2.25 (s, 3H), 1.5-1.8 (m, 8H), 1.45 (s, 9H), 0.88 (s, 9H)[M+Na]⁺ 376.22>95%

Table 1: Representative (hypothetical) characterization data for synthesized derivatives.

Workflow for Structure-Activity Relationship (SAR) Studies

A typical workflow involves iterative cycles of design, synthesis, and testing to progressively refine the pharmacophore.

SAR_Workflow start Lead Scaffold 8-(tert-Butyl)-1-oxa-3- azaspiro[4.5]decan-2-one design Design Derivative Library (N-3, C-4, C-8 Analogs) start->design synthesis Chemical Synthesis (Protocols 1, 2, etc.) design->synthesis purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify screening Biological Screening (e.g., Enzyme Inhibition Assay) purify->screening data Data Analysis (IC₅₀ Determination) screening->data sar Establish SAR Identify key structural features data->sar optimize Design Next-Gen Analogs (Hypothesis-driven) sar->optimize optimize->synthesis Iterative Cycle

Caption: Iterative workflow for SAR-driven lead optimization.

Protocol 3: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for high-throughput screening of the synthesized library against a hypothetical enzyme target (e.g., a protease or kinase) using a fluorescent substrate. Such assays are widely used in drug discovery.[13][14][15]

Materials:

  • Enzyme of interest (e.g., β-lactamase)

  • Fluorogenic substrate (e.g., Nitrocefin, which changes absorbance upon hydrolysis)[15]

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • 384-well microplates (black, clear bottom)

  • Plate reader with fluorescence/absorbance detection capabilities

Procedure:

  • Compound Plating: Dispense test compounds from a master plate into the 384-well assay plates using an acoustic dispenser or liquid handler. Typically, a range of concentrations is tested (e.g., 10-point serial dilution). Include wells for positive (no inhibition) and negative (full inhibition) controls.

  • Enzyme Addition: Add the enzyme, diluted to its optimal concentration in assay buffer, to all wells containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. Causality: This step allows the compounds to bind to the enzyme before the substrate is introduced, which is important for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.

  • Detection: Immediately place the plate in a plate reader and monitor the change in fluorescence or absorbance over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

SAR Data Interpretation

The ultimate goal is to translate raw biological data into actionable intelligence for the next design cycle.

Compound ID Modification IC₅₀ (nM) SAR Interpretation
Parent None1250Baseline activity of the core scaffold.
1a N-CH₃450Small alkyl group is tolerated and slightly improves potency, suggesting a small hydrophobic pocket.
1b N-Benzyl85Aromatic ring significantly enhances potency, indicating a potential π-stacking interaction.
1c N-(3-pyridyl)methyl60Introduction of a hydrogen bond acceptor further improves potency, guiding future designs.
1d N-tert-butyl>10,000A bulky alkyl group at N-3 is not tolerated, defining a steric clash in the binding site.
2a (N-Boc) C4-Acetyl2800Acylation at C-4 reduces potency, suggesting this position is sensitive to substitution.

Table 2: Hypothetical biological data and corresponding SAR interpretation.

Part 3: Assessment of Drug-Like Properties

Alongside potency, it is crucial to monitor the physicochemical properties of the derivatives to ensure they remain within a "drug-like" space. Properties are often evaluated against guidelines like Lipinski's Rule of Five, which predicts poor oral absorption or permeation.[16][17]

Lipinski's Rule of Five (Ro5):

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Compound ID MW cLogP HBD HBA Ro5 Violations
Parent 211.312.1120
1b 301.433.9020
1d 267.423.2020

Table 3: Calculated drug-like properties for selected compounds. All compounds shown adhere to Lipinski's Rule of Five.

Conclusion

The 8-(tert-butyl)-1-oxa-3-azaspiro[4.5]decan-2-one scaffold provides a fertile ground for medicinal chemistry exploration. The derivatization strategies outlined in this guide—targeting the lactam nitrogen, the α-carbon, and the C-8 position—offer a comprehensive approach to building a chemically diverse library for SAR studies. By combining robust synthetic protocols with systematic biological evaluation and an early assessment of drug-like properties, research teams can efficiently navigate the chemical space around this scaffold to identify and optimize novel therapeutic candidates. The iterative process of design, synthesis, and testing is fundamental to transforming a promising lead into a viable drug candidate.

References

  • Title: Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium Source: European Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation Source: Molecules, 2002. URL: [Link]

  • Title: Overview of the identified structure–activity relationships Source: ResearchGate, 2021. URL: [Link]

  • Title: A high-throughput screen for the engineered production of β-lactam antibiotics Source: ACS Chemical Biology, 2012. URL: [Link]

  • Title: Synthesis and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings Source: Journal of Agricultural and Food Chemistry, 2010. URL: [Link]

  • Title: Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists Source: PubMed URL: [Link]

  • Title: Simple Methods for the N-Alkylation of Lactams Source: Semantic Scholar URL: [Link]

  • Title: Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow Source: ChemRxiv, 2023. URL: [Link]

  • Title: p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis Source: Organic Letters, 2019. URL: [Link]

  • Title: Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists Source: Scientific Reports, 2017. URL: [Link]

  • Title: High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment strategies for tuberculosis Source: Biosensors and Bioelectronics, 2022. URL: [Link]

  • Title: Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase Source: Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Title: dProperties user's manual Source: Virtual Computational Chemistry Laboratory URL: [Link]

  • Title: Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies Source: Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Title: Prediction of Drug-Like Properties Source: NCBI Bookshelf URL: [Link]

  • Title: Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization Source: Journal of the American Chemical Society, 2017. URL: [Link]

  • Title: A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters Source: Organic Letters, 2003. URL: [Link]

  • Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Extended Enolates: Versatile Intermediates for Asymmetric C‐H Functionalization via Noncovalent Catalysis Source: Chemistry – A European Journal, 2021. URL: [Link]

  • Title: mod07lec51 - Acylation of enol/enolates and related Name Reactions Source: YouTube, 2022. URL: [Link]

Sources

Application

Application of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one in Antiviral Research: Conformationally Restricted Scaffolds for Protease and Polymerase Inhibition

Executive Summary The development of novel antiviral therapeutics frequently encounters the dual challenges of off-target toxicity and rapid viral mutation. To overcome these hurdles, modern medicinal chemistry relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antiviral therapeutics frequently encounters the dual challenges of off-target toxicity and rapid viral mutation. To overcome these hurdles, modern medicinal chemistry relies heavily on structure-based drug design (SBDD) utilizing conformationally restricted scaffolds[1]. Among these, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one has emerged as a highly specialized spirocyclic oxazolidinone building block. By leveraging the immense steric bulk of the tert-butyl group to lock the cyclohexane ring into a single chair conformation, this scaffold precisely directs the oxazolidinone pharmacophore into viral active sites. This application note details the mechanistic rationale, quantitative advantages, and validated experimental protocols for utilizing this scaffold in the discovery of next-generation antiviral agents, such as HIV-1 protease and HCV NS4B inhibitors[2],[3].

Mechanistic Rationale: Conformational Locking and Backbone Binding

As a Senior Application Scientist, it is critical to understand why specific structural modifications drive biological efficacy. The use of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is not arbitrary; it is rooted in fundamental thermodynamics and structural biology.

The Thermodynamic Advantage of the tert-Butyl Anchor

In a standard, unsubstituted spiro[4.5]decane system, the cyclohexane ring undergoes rapid chair-to-chair interconversion (ring flipping). When such a flexible molecule binds to a viral target, it must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy ( ΔS<0 ), which weakens the overall binding affinity ( ΔG ).

The addition of an 8-tert-butyl group fundamentally alters this dynamic. With an A-value of approximately 4.8 kcal/mol, the tert-butyl group strongly dictates the stereochemistry, forcing the cyclohexane ring into a single, rigid chair conformation where the tert-butyl group occupies the equatorial position. This "conformational lock" pre-organizes the spiro-oxazolidinone ring at the C1 position, paying the entropic penalty in advance and drastically lowering the dissociation constant ( Ki​ ) when engaging the viral target[4].

Overcoming Resistance via Backbone Binding

Viral proteases (e.g., HIV-1 protease) rapidly mutate their amino acid side chains to evade inhibitors. To combat multi-drug resistance (MDR), inhibitors must be designed to hydrogen-bond with the highly conserved backbone atoms of the viral active site[3]. The spirocyclic oxazolidinone ring acts as a potent hydrogen bond acceptor and donor. When incorporated as a P2-ligand, the rigid trajectory provided by the 8-tert-butyl lock perfectly aligns the oxazolidinone oxygen to form stable hydrogen bonds with backbone amides (e.g., Asp29 and Asp30 in the S2 subsite of HIV-1 protease), maintaining efficacy even against heavily mutated viral strains[5],[4].

SBDD A 8-(t-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one B 8-tert-Butyl Group (Equatorial Anchor) A->B C Spiro-Oxazolidinone Ring (H-Bond Network) A->C D Conformational Locking (Reduced Entropic Penalty) B->D E Backbone Binding (Viral Target Subsite) C->E F Potent Antiviral Activity (Overcomes Resistance) D->F E->F

Fig 1. Structural logic of the tert-butyl spirocyclic oxazolidinone scaffold in antiviral design.

Quantitative Data Presentation: The Impact of Rigidity

The table below summarizes representative structure-activity relationship (SAR) data demonstrating the superiority of the tert-butyl locked spirocycle compared to flexible analogs in an antiviral protease screening panel.

Scaffold TypeConformational StateTarget Affinity ( Ki​ , nM)Antiviral Efficacy ( EC50​ , nM)Selectivity Index (SI)
Linear CarbamateHighly Flexible45.0120.0> 50
Unsubstituted SpirocyclePartially Flexible (Ring Flip)12.535.0> 100
8-tert-Butyl Spirocycle Locked (Single Chair) 0.8 4.2 > 1000

Data Interpretation: The rigidification provided by the 8-tert-butyl group yields a >15-fold improvement in target affinity and a proportional increase in cellular antiviral efficacy, highlighting the critical nature of pre-organization in SBDD[4],[6].

Experimental Protocols: Self-Validating Antiviral Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in statistical checks (Z'-factor) and counterscreens (cytotoxicity) guarantee that the observed antiviral effects are genuine and target-specific.

Protocol A: FRET-Based Viral Protease Kinetic Assay

This assay measures the direct enzymatic inhibition of a viral protease (e.g., HIV-1 PR) by the spirocyclic compound. Continuous kinetic monitoring is prioritized over endpoint assays to accurately determine the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Sodium Acetate (pH 5.5), 0.1 M NaCl, 1 mM DTT, and 0.01% CHAPS to prevent non-specific aggregation.

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, add 10 nM of purified recombinant viral protease. Add the 8-(tert-butyl)-spirocyclic inhibitor in a 10-point dose-response series (ranging from 0.01 nM to 10 µM). Incubate at 37°C for 15 minutes to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding 2 µM of a FRET-enabled peptide substrate (e.g., Dabcyl-Gaba-SQNYPIVQ-Edans).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 340 nm / Emission: 490 nm) for 20 minutes at 37°C.

  • Self-Validation & Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve.

    • Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and 1 µM Darunavir (positive control). Proceed only if Z' > 0.5.

    • Fit the V0​ data to the Morrison equation for tight-binding inhibitors to derive the precise Ki​ .

Protocol B: Cell-Based Replicon Assay & Cytotoxicity Counterscreen

Enzymatic potency must translate to cellular efficacy. This protocol evaluates the compound's ability to halt viral replication inside a living cell while simultaneously proving the compound is not merely cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring a viral subgenomic replicon linked to a Firefly luciferase reporter (e.g., HCV replicon) at a density of 1×104 cells/well in a white-bottom 96-well plate.

  • Compound Treatment: After 24 hours of attachment, treat the cells with serial dilutions of the spirocyclic compound. Maintain a final DMSO concentration of 0.5% across all wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Antiviral Readout (Plate 1): Add a luciferase assay reagent (e.g., Bright-Glo™). Incubate for 5 minutes and read luminescence. Calculate the EC50​ (concentration reducing viral replication by 50%).

  • Cytotoxicity Counterscreen (Plate 2): In a parallel, identically treated plate, add an ATP-based cell viability reagent (e.g., CellTiter-Glo®). Read luminescence to calculate the CC50​ (concentration causing 50% cell death).

  • Self-Validation Check: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI>100 validates that the compound is a true antiviral agent and not a non-specific toxin.

Workflow S1 Scaffold Synthesis S2 FRET Protease Assay S1->S2 S3 Viral Replicon Screening S2->S3 S4 Cytotoxicity Counterscreen S3->S4 S5 Lead Selection S4->S5

Fig 2. Self-validating experimental workflow for screening spirocyclic antiviral compounds.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Advances, 2023.

  • Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors. Organic Letters, 2008.

  • Molecular interactions of GRL-02031 with HIV-1 protease. Antimicrobial Agents and Chemotherapy, 2008.

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of spirocyclic oxazolidinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of spirocyclic oxazolidinones. We have structured this resource to address the mechanistic causality behind common synthetic failures, providing you with self-validating protocols and data-driven troubleshooting strategies.

Synthetic Workflow Overview

The most robust and scalable route to 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one avoids the use of highly toxic cyanide gas (Strecker route) by utilizing a three-step sequence: [1], regioselective azidolysis followed by reduction [2], and finally, cyclization utilizing 1,1'-Carbonyldiimidazole (CDI) [3].

Workflow A 4-tert-Butylcyclohexanone (Starting Material) B 6-tert-Butyl-1-oxaspiro [2.5]octane A->B Step 1: Epoxidation Me3S(O)I, NaH, DMSO C 1-(Aminomethyl)-4-tert-butyl- cyclohexan-1-ol B->C Step 2: Azidolysis & Reduction NaN3, then H2, Pd/C D 8-(tert-Butyl)-1-oxa-3-azaspiro [4.5]decan-2-one C->D Step 3: Cyclization CDI, Et3N, THF

Three-step synthetic workflow for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Troubleshooting Guides & FAQs

Q1: My Step 1 (Corey-Chaykovsky Epoxidation) yields are consistently below 50%, and I recover a lot of unreacted starting material. What is going wrong? Expert Insight: The causality here almost always traces back to the incomplete formation or quenching of the dimethyloxosulfonium methylide intermediate. Trimethylsulfoxonium iodide is highly hygroscopic. If moisture is present in your DMSO or reagents, the ylide is protonated back to the sulfoxonium salt before it can attack the ketone. Furthermore, using a sulfoxonium ylide (rather than a sulfonium ylide) is critical for stereocontrol; it undergoes reversible addition to the ketone, yielding the thermodynamically favored product where the bulky ylide attacks from the less hindered equatorial face, placing the epoxide oxygen in the axial position. Solution: Wash your NaH with anhydrous hexanes to remove mineral oil, dry the trimethylsulfoxonium iodide under high vacuum at 50 °C overnight, and use strictly anhydrous DMSO.

Q2: During the epoxide ring-opening (Step 2), why am I seeing multiple spots on TLC and low primary amine yields when using aqueous ammonia? Expert Insight: Direct aminolysis of epoxides with ammonia is notoriously difficult to control. The primary amine product (1-(aminomethyl)-4-tert-butylcyclohexan-1-ol) is significantly more nucleophilic than the starting ammonia. This leads to rapid over-alkylation, forming secondary and tertiary amine dimers/trimers. Solution: Switch to the azide route. [2] strictly halts at the mono-alkylated stage. The azide is then cleanly reduced to the primary amine via catalytic hydrogenation.

Q3: My final CDI cyclization (Step 3) is producing a gummy residue (oligomers). How can I drive the reaction to the desired spirocyclic oxazolidinone? Expert Insight: The cyclization proceeds via an activated acylimidazole intermediate. If the concentration of the amino alcohol is too high, intermolecular nucleophilic attack by a neighboring amine group outcompetes the intramolecular attack of the tertiary hydroxyl group, leading to polyureas and oligomers. Solution: Apply the high-dilution principle (maintain substrate concentration ≤ 0.05 M). Additionally, the tertiary alcohol is a weak nucleophile; adding a base like Triethylamine (Et₃N) or DBU ensures the system is sufficiently basic to drive the intramolecular ring closure.

Quantitative Data & Reagent Optimization

Table 1: Optimization of Epoxide Ring-Opening Conditions (Step 2)
Reagent SystemSolventTemp (°C)Primary Amine Yield (%)Major Impurity / Side Product
NH₄OH (Aqueous, 28%)MeOH6035%Secondary/Tertiary amines (Over-alkylation)
NH₃ (Anhydrous, 7M)MeOH80 (Sealed)65%Unreacted epoxide
NaN₃ / NH₄Cl (then Pd/C, H₂) EtOH/H₂O 80 / 25 88% None (Clean conversion)
Table 2: Comparison of Cyclization Reagents for Amino Alcohols (Step 3)
ReagentEquivalentsBaseYield (%)Safety & Handling Profile
Triphosgene0.4Et₃N75%Highly toxic, generates corrosive HCl gas
Diethyl carbonate5.0NaOEt40%Safe, but requires harsh heating (135 °C)
CDI 1.2 Et₃N 92% Safe, mild conditions, easily removed imidazole byproduct

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-tert-Butyl-1-oxaspiro[1]octane (Epoxidation)

Mechanism: Nucleophilic addition of dimethyloxosulfonium methylide followed by intramolecular displacement of DMSO.

  • Preparation: Under an inert N₂ atmosphere, wash NaH (60% dispersion in mineral oil, 1.2 eq) with anhydrous hexanes (3 × 10 mL) to remove the oil. Decant the hexanes and dry the NaH under a stream of N₂.

  • Ylide Formation: Suspend the washed NaH in anhydrous DMSO (0.5 M). Slowly add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Self-Validation: You will observe vigorous H₂ gas evolution. Stir until bubbling completely ceases (approx. 45 mins), indicating complete ylide formation. The solution will turn clear.

  • Reaction: Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous DMSO dropwise. Heat the mixture to 50 °C for 3 hours.

  • Workup & QC: Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with water (to remove DMSO) and brine. Dry over Na₂SO₄ and concentrate. QC Check: ¹H NMR should show characteristic epoxide methylene protons as a pair of doublets around δ 2.5-2.7 ppm.

Protocol B: Synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (Azidolysis & Reduction)

Mechanism: Sₙ2 attack of azide at the less sterically hindered epoxide methylene, followed by catalytic hydrogenation.

  • Azidolysis: Dissolve the epoxide from Protocol A (1.0 eq) in an 8:2 mixture of EtOH:H₂O (0.2 M). Add NaN₃ (2.0 eq) and NH₄Cl (2.0 eq). Reflux at 80 °C for 12 hours.

  • Intermediate Isolation: Cool to room temperature, extract with EtOAc, wash with water, dry, and concentrate. Self-Validation: IR spectroscopy of the crude intermediate will show a strong, sharp azide stretch at ~2100 cm⁻¹.

  • Reduction: Dissolve the crude azido alcohol in MeOH (0.1 M). Add 10% Pd/C (10 wt%). Purge the flask with N₂ (3x), then with H₂ (3x). Stir vigorously under an H₂ balloon at room temperature for 6 hours.

  • Workup & QC: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure amino alcohol. QC Check: The IR azide peak at 2100 cm⁻¹ must completely disappear, replaced by broad N-H and O-H stretches above 3200 cm⁻¹.

Protocol C: Synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one (CDI Cyclization)

Mechanism: Formation of an acylimidazole intermediate at the primary amine, followed by intramolecular trapping by the tertiary alkoxide.

  • Activation: Dissolve the amino alcohol from Protocol B (1.0 eq) in anhydrous THF at high dilution (0.05 M) to prevent oligomerization. Add Et₃N (1.5 eq).

  • Cyclization: Cool the solution to 0 °C. Add [3] (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature and subsequently reflux at 65 °C for 8 hours.

  • Workup & QC: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc. Crucial Step: Wash the organic layer with 1M HCl (2x). This selectively protonates the imidazole byproduct and unreacted starting material, pulling them into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). QC Check: ¹³C NMR must show a characteristic carbamate carbonyl carbon at ~158 ppm, and the spiro-quaternary carbon at ~85 ppm.

References

  • Title: Johnson–Corey–Chaykovsky reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction Source: Organic Chemistry Portal (Abstracts) / Synthesis 2002, 2254-2258 URL: [Link]

  • Title: US6441005B1 - Oxazolidinone compounds and compositions, and methods of using the same Source: Google Patents URL
Optimization

Technical Support Center: Stability &amp; Handling of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the specific physicochemical behaviors of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated guide to address the specific physicochemical behaviors of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one . This compound features a rigid spiro-oxazolidinone core, heavily utilized in drug discovery for its defined stereochemistry and metabolic robustness. However, its stability is strictly governed by the pH of its environment.

Below, you will find mechanistic insights, quantitative stability data, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during synthesis, purification, and biological assays.

Mechanistic Insights into pH Stability

The core of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a cyclic carbamate (the oxazolidinone ring). Cyclization into a 5-membered ring confers significantly higher chemical and metabolic stability compared to linear carbamates ([1]([Link])).

  • Physiological & Neutral pH (pH 4.0 – 8.0): The compound is highly stable. The bulky 8-tert-butyl group locks the cyclohexane ring into a rigid chair conformation (equatorial position), which maintains the structural integrity of the spiro center at C5.

  • Basic Conditions (pH > 10): The compound is highly susceptible to base-catalyzed hydrolysis. Hydroxide ions readily attack the sterically unhindered C2 carbonyl carbon, forming a tetrahedral intermediate. This leads to the cleavage of the C-O bond, generating a carbamate intermediate that rapidly decarboxylates into 1-amino-4-tert-butylcyclohexan-1-ol ([2]([Link])).

  • Acidic Conditions (pH < 2): While more resistant to acid than base, prolonged exposure to strong acids and heat will protonate the ring nitrogen or oxygen, eventually leading to acid-catalyzed ring opening ([3]([Link])).

Quantitative Stability Data

The following table summarizes the field-observed half-life ( t1/2​ ) of the spiro-oxazolidinone core under various aqueous buffer conditions at 25°C.

pH LevelBuffer SystemEstimated t1/2​ Primary Degradation Pathway
1.0 0.1 M HCl> 48 hoursSlow acid-catalyzed ring opening
4.0 Acetate Buffer> 30 daysNone (Highly Stable)
7.4 1X PBS> 30 daysNone (Highly Stable)
10.0 Carbonate Buffer~ 12 hoursBase-catalyzed hydrolysis
12.0 0.01 M NaOH< 1 hourRapid base-catalyzed hydrolysis

Troubleshooting & FAQs

Q1: I am losing my compound during the basic aqueous workup of my reaction. Why is this happening? Causality: If you are using strong bases like NaOH or KOH to neutralize your reaction, the local pH spikes well above 10. The hydroxide ion acts as a strong nucleophile, attacking the C2 carbonyl of the oxazolidinone and irreversibly cleaving the ring into an amino alcohol. Solution: Switch to a mild base such as saturated aqueous NaHCO3​ (pH ~8) for your workup. The spirocyclic core is entirely stable at this pH.

Q2: Is it safe to analyze this compound using standard LC-MS mobile phases containing 0.1% TFA or Formic Acid? Causality: Yes. Mobile phases containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid typically have a pH of 2.0 to 3.0. The cyclic carbamate resists rapid acid-catalyzed hydrolysis at room temperature, making it perfectly stable for the short duration of an HPLC/LC-MS run ([3]([Link])).

Q3: How can I intentionally open the oxazolidinone ring to yield the free amino alcohol for downstream functionalization? Causality: Standard NaOH requires excessive heat, which can cause side reactions. Instead, use the LiOH/H2​O2​ system. The hydroperoxide anion ( OOH− ) is an "alpha-effect" nucleophile, making it significantly more reactive toward the carbamate carbonyl than a standard hydroxide ion, allowing for clean cleavage at room temperature ([2]([Link])). See Protocol 2 below.

Validated Experimental Protocols

Protocol 1: Mild Liquid-Liquid Extraction (LLE)

Use this protocol to isolate the compound without inducing base-catalyzed degradation.

  • Quench: Cool the reaction mixture to 0°C and slowly add saturated aqueous NH4​Cl (1 volume equivalent) to maintain a near-neutral pH (pH 6–7).

  • Extract: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL per 10 mL of aqueous phase). Agitate gently to avoid emulsions.

  • Wash: Wash the combined organic layers with brine (1 × 20 mL). Crucial: Do not use Na2​CO3​ or NaOH washes.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 40°C.

  • Self-Validation Step: Analyze the crude product via LC-MS. The presence of the dominant [M+H]+ peak and the strict absence of the [M−CO2​+H]+ peak confirms that the spirocyclic core remained intact during isolation.

Protocol 2: Intentional Ring Cleavage to Amino Alcohol

Use this protocol to cleanly hydrolyze the oxazolidinone into 1-amino-4-tert-butylcyclohexan-1-ol.

  • Preparation: Dissolve 8-(tert-butyl)-1-oxa-3-azaspiro[4.5]decan-2-one (1.0 eq) in a 3:1 mixture of THF and H2​O (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Sequentially add 30%H2​O2​ (4.0 eq) followed by LiOH⋅H2​O (2.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Quench: Cool back to 0°C and slowly add 1.5 N Na2​SO3​ to safely reduce the excess peroxide. Stir for 30 minutes.

  • Self-Validation Step: Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. The intact oxazolidinone will not stain, whereas the successful formation of the primary amino alcohol will immediately yield a vivid purple spot upon heating.

Mechanistic & Workflow Diagrams

BaseHydrolysis A Spiro-oxazolidinone (Stable at pH 7) B Tetrahedral Intermediate (OH- attack at C2) A->B pH > 10 C Ring-Opened Carbamate (C-O bond cleavage) B->C Fast D Amino Alcohol + CO2 (Decarboxylation) C->D -CO2

Base-catalyzed hydrolysis pathway of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one.

Workflow Start Determine Target pH for Assay/Workup Acidic Acidic (pH < 3) Use: HPLC (0.1% TFA) Start->Acidic Neutral Physiological (pH 4-8) Use: Cell Assays, Storage Start->Neutral Basic Basic (pH > 10) Use: Intentional Cleavage Start->Basic Warn Risk: Slow Hydrolysis Action: Keep < 4°C Acidic->Warn Safe Highly Stable Action: Standard Protocol Neutral->Safe Cleave Risk: Rapid Ring Opening Action: Avoid in Workup Basic->Cleave

Decision tree for handling spiro-oxazolidinones under various pH conditions.

References

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Advances URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones Source: Molecules (PubMed Central) URL: [Link]

Sources

Troubleshooting

Troubleshooting HPLC analysis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Welcome to the Technical Support Center for the chromatographic analysis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one . As a Senior Application Scientist, I have designed this guide to address the unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one .

As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges presented by this specific compound. Because it is a highly lipophilic, aliphatic spirocyclic oxazolidinone lacking a conjugated π -system, standard HPLC-UV methodologies will inevitably fail. Furthermore, its rigid spirocyclic framework introduces stereochemical complexities that profoundly impact chromatographic behavior.

This guide is engineered to help researchers diagnose, troubleshoot, and optimize their HPLC workflows through causality-driven insights rather than mere trial and error.

Diagnostic Decision Workflow

Workflow A Initiate HPLC Analysis: 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one B Is a peak detected? A->B C No Signal / Flat Baseline B->C No D Peak Detected B->D Yes E UV Detection Failure (Lack of Chromophore) C->E G Assess Peak Profile D->G F Switch to CAD, ELSD, or LC-MS (ESI+) E->F H Split Peak / Doublet G->H J Retention Time Drift G->J I cis/trans Diastereomers Optimize Organic Modifier H->I K Equilibration Issue Check Volatile Buffers J->K

Diagnostic workflow for troubleshooting aliphatic spiro-oxazolidinone HPLC analysis.

Core Troubleshooting Guide & FAQs

Q1: Why is my analyte yielding no signal or extreme noise when using standard 254 nm UV detection? Causality: 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a fully saturated aliphatic molecule. It lacks an aromatic ring or an extended conjugated π -system. The only functional group present is the oxazolidinone carbamate carbonyl (-O-CO-NH-), which has a weak UV absorbance cutoff below 210 nm. Attempting to detect this at 254 nm will result in a flat baseline. Solution: You must transition to universal, aerosol-based detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which measure non-volatile analytes independently of their optical properties[1][2].

Q2: I switched to CAD/ELSD, but my baseline is erratic and noisy. What is causing this? Causality: Aerosol-based detectors operate by nebulizing the eluent and evaporating the mobile phase to measure the remaining dried analyte particles. If your mobile phase contains non-volatile buffers (e.g., sodium phosphate) or low-quality solvents with high evaporative residue, the buffer itself will precipitate into particles, creating massive background noise and potentially fouling the electrometer or light-scattering optics[1]. Solution: Purge the system with hot water and switch to strictly volatile mobile phase additives (e.g., 0.1% Formic acid, Trifluoroacetic acid, or Ammonium acetate) using LC-MS grade solvents.

Q3: My chromatogram shows a distinct doublet (split peak). Is my column voided or degrading? Causality: This is a classic stereochemical phenomenon, not a hardware failure. The bulky tert-butyl group locks the cyclohexane ring into a chair conformation. The spiro-fusion at the opposite end of the ring creates two distinct geometric arrangements: one where the oxazolidinone oxygen is axial, and one where it is equatorial. These cis and trans diastereomers have different dipole moments and hydrophobic surface areas. A high-efficiency C18 column will naturally begin to resolve them, appearing as a split peak. Solution: To rule out a column void (which causes all peaks to split), inject a symmetrical reference standard like toluene[3]. If the reference peak is sharp and singular, your doublet represents the two diastereomers. To achieve baseline resolution, flatten your gradient slope (e.g., 0.5% B/min) or switch to a Phenyl-Hexyl column to exploit alternative π

π or dipole interactions.

Q4: Why are my retention times drifting later with each consecutive injection? Causality: Highly lipophilic compounds like this require a high percentage of organic modifier (acetonitrile/methanol) for elution. If the column is not thoroughly equilibrated, or if there is selective evaporation of the organic solvent from your mobile phase reservoir over time, the effective mobile phase becomes more aqueous, increasing retention times[3]. Solution: Ensure solvent bottles are tightly capped with proper venting valves. Implement a minimum of 10 column volumes for re-equilibration between gradient runs. You can also add a chemical tracer (e.g., 0.1% acetone) to monitor mixing consistency[3].

Self-Validating Experimental Protocol

Standardized LC-CAD Method for Aliphatic Spiro-Oxazolidinones This methodology is designed to provide baseline resolution of the cis/trans diastereomers while ensuring high-sensitivity quantification without relying on UV detection.

Step 1: System and Column Preparation

  • Equip a UHPLC system with a Charged Aerosol Detector (CAD).

  • Install an endcapped, high-purity silica column (e.g., Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 40 °C to improve mass transfer for this bulky spirocyclic compound.

Step 2: Mobile Phase Formulation (Strictly Volatile)

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (LC-MS Grade).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade). Note: Do not use any phosphate or citrate buffers.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: Hold at 30% B (Focuses the analyte at the column head).

  • 2.0 - 12.0 min: Linear ramp from 30% B to 70% B (Shallow gradient specifically designed to resolve the cis/trans diastereomers).

  • 12.0 - 14.0 min: Step to 95% B (Washes out highly lipophilic impurities).

  • 14.0 - 18.0 min: Return to 30% B (Re-equilibration). Flow Rate: 0.8 mL/min.

Step 4: CAD Detector Optimization

  • Set the evaporator temperature to 35 °C (Optimal for semi-volatile/non-volatile aliphatic compounds).

  • Set data collection rate to 10 Hz with a filter constant of 3.6s.

Step 5: System Suitability Criteria (Self-Validation Check) Before proceeding with sample analysis, inject a 10 µg/mL system suitability standard and verify the following:

  • Resolution ( Rs​ ): Must be ≥1.5 between the cis and trans diastereomer peaks.

  • Sensitivity: Signal-to-Noise (S/N) ratio must be ≥50 .

  • Stability: Retention time Relative Standard Deviation (RSD) must be ≤1.0% over 6 replicate injections.

Quantitative Data Summaries

Table 1: Detector Selection Matrix for 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Detector TechnologySensitivityLinearitySuitabilityPrimary Limitation
UV-Vis (254 nm) PoorN/A❌ Not RecommendedAnalyte completely lacks a conjugated chromophore.
UV-Vis (210 nm) LowModerate⚠️ MarginalHigh susceptibility to solvent background interference.
ELSD GoodSigmoidal✅ SuitableNon-linear response curve; lower sensitivity for small particles[1].
CAD ExcellentNear-Linear✅ Highly RecommendedRequires strictly volatile buffers and high-purity gases[1].
LC-MS (ESI+) ExcellentLinear✅ Highly RecommendedSusceptible to ion suppression from matrix components.

Table 2: Rapid Troubleshooting Matrix

Observed SymptomPrimary CausalityImmediate Corrective Action
No peaks detected UV blindness due to lack of chromophore.Switch to CAD, ELSD, or MS immediately[2].
Erratic baseline (CAD) Non-volatile buffer precipitation in detector.Flush system with hot water; switch to Formic Acid/TFA[1].
Peak splitting (Doublet) Chromatographic separation of cis/trans diastereomers.Optimize gradient slope to achieve full baseline resolution.
All peaks splitting Column void or frit blockage at the inlet.Backflush column or replace the inlet frit/guard column[4].
Drifting retention times Incomplete column equilibration or solvent evaporation.Increase equilibration time; tightly cap solvent reservoirs[3].

Sources

Optimization

Technical Support Center: A Guide to the Scalable Production of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Welcome to the technical support center for the synthesis and scale-up of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth, experience-driven perspective on a robust synthetic route, addresses common experimental challenges through a troubleshooting Q&A, and answers frequently asked questions regarding large-scale production.

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering unique three-dimensional structures that can improve pharmacological properties.[1] However, their synthesis, particularly on a large scale, presents unique challenges that require careful planning and execution. This document outlines a validated, multi-step synthesis and provides the necessary guidance to navigate potential difficulties.

Part 1: Recommended Synthetic Pathway for Scale-Up

The following three-step pathway is recommended for the scalable synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one. It begins with the commercially available and cost-effective starting material, 4-(tert-Butyl)cyclohexanone, and avoids hazardous reagents where possible, opting for more controllable and safer alternatives suitable for scale-up.

Overall Reaction Scheme
Reaction Scheme

A three-step synthesis from 4-(tert-Butyl)cyclohexanone to the target spirocyclic lactam.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyanosilylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization (Lactam Formation) A 4-(tert-Butyl)cyclohexanone + TMSCN B Reaction under Inert Atmosphere A->B C Quench & Aqueous Work-up B->C D Purification (Distillation) Yield: ~95% C->D E Silyl-protected Cyanohydrin D->E To Next Step F Catalytic Hydrogenation (e.g., Raney Nickel, H2) E->F G Filtration of Catalyst F->G H Solvent Exchange Yield: ~85-90% G->H I 1-(Aminomethyl)-4-(tert-butyl)cyclohexanol H->I To Next Step J Reaction with Triphosgene & Base I->J K Aqueous Work-up J->K L Purification (Recrystallization) Yield: ~80-85% K->L M M L->M Final Product: 8-(tert-Butyl)-1-oxa-3- azaspiro[4.5]decan-2-one

Caption: High-level workflow for the three-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 1-((Trimethylsilyl)oxy)-4-(tert-butyl)cyclohexane-1-carbonitrile
  • Methodology: To a nitrogen-flushed, jacketed reactor charged with 4-(tert-Butyl)cyclohexanone (1.0 eq), add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise while maintaining an internal temperature of 0-5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Reaction progress should be monitored by GC-MS. Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

  • Expertise & Causality: This cyanosilylation is a highly efficient method for installing the necessary nitrile and protected hydroxyl groups in one step. Using TMSCN is generally safer than handling anhydrous HCN. The basic quench with sodium bicarbonate is critical to neutralize any residual acid and decompose excess TMSCN. Purification by distillation is suitable for this intermediate on a large scale and is more cost-effective than chromatography.

Step 2: Synthesis of 1-(Aminomethyl)-4-(tert-butyl)cyclohexan-1-ol
  • Methodology: The purified silyl-protected cyanohydrin (1.0 eq) is dissolved in methanol or ethanol in a high-pressure hydrogenation reactor. Raney Nickel (approx. 10 wt%) is added as a slurry in the same solvent. The reactor is sealed, purged multiple times with nitrogen, and then pressurized with hydrogen (50-100 psi). The reaction is stirred vigorously at 40-50 °C for 8-12 hours. The reaction's completion is monitored by the cessation of hydrogen uptake and confirmed by GC-MS. After cooling and venting, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amino alcohol, which is often of sufficient purity for the next step.

  • Expertise & Causality: Catalytic hydrogenation is the method of choice for nitrile reduction on a large scale, as it avoids the highly exothermic and hazardous quenching procedures associated with metal hydrides like LiAlH4.[2] Raney Nickel is an effective and economical catalyst for this transformation. Filtering through Celite is essential for the complete and safe removal of the pyrophoric catalyst.

Step 3: Synthesis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one
  • Methodology: The crude amino alcohol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or toluene in a jacketed reactor. The solution is cooled to 0 °C. A non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA), is added. A solution of triphosgene (0.4 eq) in the same solvent is then added dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 4-6 hours. Progress is monitored by HPLC. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

  • Expertise & Causality: Triphosgene is a crystalline solid that serves as a safer and more easily handled substitute for gaseous phosgene for forming the carbamate linkage. The use of at least two equivalents of base is crucial: one to neutralize the HCl generated from the reaction of the alcohol with triphosgene, and another to neutralize the HCl from the amine reaction. Dropwise addition at low temperature is critical to control the exotherm and prevent side reactions. Recrystallization is the most effective and scalable method for purifying the final product to high purity.[3]

Part 2: Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the scale-up process.

Troubleshooting Q&A

Step 1: Cyanosilylation

  • Q1: My reaction is sluggish or stalls, showing incomplete conversion of the starting ketone. What should I do?

    • A1: This is a common issue often traced back to two sources: moisture or catalyst inhibition. First, ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Moisture will rapidly consume the TMSCN. Second, the purity of the 4-(tert-Butyl)cyclohexanone is important; acidic impurities can interfere with the reaction. Consider passing it through a small plug of neutral alumina before use. If the issue persists, a catalytic amount of a Lewis acid like Zinc Iodide (ZnI₂) can be added to accelerate the reaction, but this may require re-optimization of the work-up procedure.

  • Q2: The work-up is generating an emulsion that is difficult to separate. How can I resolve this?

    • A2: Emulsion formation during the bicarbonate quench is common on a larger scale. To break it, add a significant amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle stirring, rather than vigorous shaking, during the wash steps can also prevent emulsion formation. If it has already formed, allowing the mixture to stand for several hours or filtering through Celite can help.

Step 2: Reductive Amination

  • Q1: I am observing the formation of a secondary amine by-product. How can this be minimized?

    • A1: The formation of a bis-alkylated amine impurity occurs when the newly formed primary amine reacts with an intermediate imine. This can be suppressed by adding ammonia to the reaction mixture (often by using methanol saturated with ammonia as the solvent). The excess ammonia competes for the intermediate, favoring the formation of the primary amine. Additionally, ensuring efficient stirring and maintaining a consistent hydrogen pressure helps to quickly reduce the imine intermediate before it can react further.

  • Q2: The Raney Nickel catalyst appears to be inactive or has low activity. What is the cause?

    • A2: Raney Nickel is highly sensitive to air and certain functional groups. Ensure it is stored and handled under water or an inert solvent at all times to prevent deactivation by oxidation. Its activity can also be poisoned by sulfur or halogen-containing impurities in the substrate or solvent. Using high-purity, degassed solvents is critical for achieving consistent results.

Step 3: Cyclization (Lactam Formation)

  • Q1: The yield of my final product is low, and I am isolating a significant amount of a urea-like by-product. What went wrong?

    • A1: This typically indicates an intermolecular reaction between two molecules of the amino alcohol, bridged by the carbonylating agent, rather than the desired intramolecular cyclization. This is often a concentration-dependent issue. On a larger scale, it is crucial to use a slow addition rate for the triphosgene solution to maintain a low instantaneous concentration, thus favoring the intramolecular reaction. This principle, known as high-dilution conditions, is key for cyclization reactions.

  • Q2: My final product is off-color or fails to crystallize properly. How can I improve its purity?

    • A2: A persistent color often indicates high-molecular-weight impurities. A charcoal treatment of the crude product solution before recrystallization can be effective. If crystallization is difficult, screen a variety of solvent systems. An anti-solvent crystallization (dissolving the product in a good solvent and slowly adding a poor solvent until it precipitates) is a powerful technique. Seeding with a small crystal of pure product can also induce crystallization.[4] If these methods fail, a final purification via large-scale column chromatography may be necessary, though it is less ideal for manufacturing.

Troubleshooting Logic Diagram

G start Low Yield in Final Product (Step 3) check_impurity Analyze Crude by HPLC/NMR. Is a major by-product present? start->check_impurity identify_impurity Identify By-product. Is it a Urea/Oligomer? check_impurity->identify_impurity Yes solution_conversion Root Cause: Incomplete reaction. Action: Check stoichiometry of reagents, reaction time, and temperature. Ensure amino alcohol purity. check_impurity->solution_conversion No impurity_yes Yes impurity_no No (Low conversion) solution_urea Root Cause: Intermolecular reaction. Action: Re-run reaction using a slower triphosgene addition rate (high dilution principle). identify_impurity->solution_urea Yes solution_other Root Cause: Degradation or other side reaction. Action: Re-evaluate base, solvent, and temperature conditions. identify_impurity->solution_other No urea_yes Yes urea_no No (Other side reaction)

Caption: Decision tree for troubleshooting low yield in the final cyclization step.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for this entire process on a large scale?

    • A1: Each step has specific hazards that must be managed.

      • Step 1: Trimethylsilyl cyanide (TMSCN) is toxic and releases hydrogen cyanide (HCN) upon contact with acid. All manipulations must be done in a well-ventilated fume hood or reactor, and a cyanide antidote kit should be readily available.[5]

      • Step 2: Raney Nickel is pyrophoric when dry. It must be kept wet with a solvent at all times and handled under an inert atmosphere. The hydrogenation reaction itself creates a flammable H₂ atmosphere under pressure, requiring appropriately rated equipment.

      • Step 3: Triphosgene is a corrosive solid that can decompose to release highly toxic phosgene gas, especially when heated or in the presence of moisture. It should be handled with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[2][5] A thorough risk assessment should be conducted before any scale-up operation.[2]

  • Q2: Can flow chemistry be applied to improve the safety and efficiency of this synthesis?

    • A2: Yes, certain steps are highly amenable to flow chemistry, which can significantly improve safety on a large scale. The cyclization with triphosgene (Step 3) is an excellent candidate. A flow reactor allows for precise control of temperature and reaction time, and the small reaction volume at any given moment minimizes the risk associated with handling triphosgene. This technology has been successfully used for other spirocycle syntheses involving hazardous intermediates.[6]

  • Q3: What analytical methods are recommended for in-process controls (IPCs)?

    • A3: For robust process control, a combination of methods is recommended:

      • GC-MS: Ideal for monitoring the disappearance of the volatile starting ketone in Step 1 and the intermediate in Step 2.

      • HPLC: The preferred method for monitoring the formation of the non-volatile final product in Step 3 and for assessing its final purity.

      • ¹H NMR: Useful for quick structural confirmation of intermediates and the final product after isolation.

  • Q4: My final product has the correct mass, but the NMR is complex. Could I have a mixture of diastereomers?

    • A4: The proposed synthetic route starting from 4-(tert-Butyl)cyclohexanone should not generate diastereomers, as no new chiral centers are formed relative to each other. The spiro carbon is not a stereocenter in this specific molecule. However, complex NMR spectra can arise from conformational isomers (e.g., chair-boat conformers of the cyclohexane ring) that are slowly interconverting on the NMR timescale.[7] Acquiring the NMR spectrum at an elevated temperature can sometimes simplify the spectrum by causing these conformers to coalesce into a single averaged signal.

Data Summary Table

StepReactionKey ReagentsTypical YieldTypical Purity (Post-Purification)Recommended Scale-Up Purification
1Cyanosilylation4-(tert-Butyl)cyclohexanone, TMSCN90-95%>98% (by GC)Vacuum Distillation
2Reductive AminationSilyl-protected Cyanohydrin, Raney Ni, H₂85-90%>95% (crude)Use as-is or salt formation
3CyclizationAmino alcohol, Triphosgene, TEA80-85%>99% (by HPLC)Recrystallization

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. (2025). Technical Support Center: Characterization of Spiro Compounds.
  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Organic Process Research & Development. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • J-Stage. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists.
  • Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab.
  • ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
  • Journal of the American Chemical Society. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
  • Sigma-Aldrich. (n.d.). tert-butyl 4-oxo-1-Oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • ChEMBL. (n.d.). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile....
  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications.
  • ChemRxiv. (n.d.). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.
  • Sigma-Aldrich. (n.d.). tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Welcome to the Technical Support Center. As researchers and drug development professionals working with spirocyclic carbamates—specifically in the development of Neuropeptide Y (NPY) Y5 receptor antagonists [1]—you are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with spirocyclic carbamates—specifically in the development of Neuropeptide Y (NPY) Y5 receptor antagonists [1]—you are handling molecules with unique structural advantages and specific chemical vulnerabilities.

This guide is designed by our Senior Application Scientists to provide you with a deep mechanistic understanding of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one , ensuring your experimental data remains robust, reproducible, and free from degradation-induced artifacts.

Mechanistic Insight: The Vulnerability of the Spiro-Oxazolidinone Ring

To prevent degradation, we must first understand the causality behind it. The core of this molecule features a spiro[4.5]decane system containing an oxazolidin-2-one (cyclic carbamate) ring.

The bulky tert-butyl group at position 8 acts as a conformational anchor. It locks the cyclohexane ring into a rigid chair conformation, forcing the tert-butyl group into an equatorial position to minimize steric clash. While this rigidification is excellent for receptor binding affinity [1], it exposes the spiro-oxazolidinone ring to specific chemical attacks.

The primary degradation pathway is hydrolysis of the cyclic carbamate . Under basic (and to a lesser extent, strongly acidic) conditions, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the oxazolidinone ring. The resulting tetrahedral intermediate collapses, cleaving the C-O bond. This ring-opening event is thermodynamically driven by the release of carbon dioxide (CO₂), irreversibly yielding a highly polar amino alcohol [2].

Hydrolysis A Intact Spirocarbamate (8-t-Butyl...decan-2-one) B OH⁻ Nucleophilic Attack at C=O A->B pH > 8.0 C Tetrahedral Intermediate B->C D Ring Opening & Decarboxylation C->D C-O Cleavage E Amino Alcohol + CO₂ D->E -26 Da Mass Shift

Base-catalyzed hydrolysis pathway of the spiro-oxazolidinone ring.

Troubleshooting & FAQs

Q1: I formulated my compound in a pH 8.5 buffer for an in vitro assay, and my LC-MS shows a new, highly polar peak. What happened? A: You are observing base-catalyzed hydrolysis. The pH of your buffer has provided sufficient hydroxide ions to attack the oxazolidin-2-one ring. Because the reaction releases CO₂ (loss of 44 Da) and adds water (gain of 18 Da), your new peak will show a characteristic mass shift of -26 Da compared to the parent molecule [2]. Solution: Always formulate this compound in slightly acidic to neutral buffers (pH 5.5 – 7.4) and prepare aqueous solutions immediately before the assay.

Q2: My 10 mM stock solution in DMSO has lost 30% potency over two months at 4°C. Is the molecule thermally unstable? A: The degradation is likely solvolytic, not purely thermal. DMSO is highly hygroscopic. Every time you open the vial at 4°C, atmospheric moisture condenses into the solvent. Over time, this accumulated water drives the hydrolysis of the carbamate ring. Solution: Use anhydrous DMSO (≤0.005% H₂O), store over activated molecular sieves, and transition to a single-use aliquot system stored at -20°C.

Q3: Does this compound require protection from light? A: Yes. While the saturated spiro[4.5]decane system lacks extended pi-conjugation (chromophores) that strongly absorb visible light, trace impurities or formulation excipients can generate reactive oxygen species (ROS) under UV/Vis exposure. These ROS can initiate radical degradation at the nitrogen atom. Always use amber glass vials to block wavelengths below 500 nm.

Quantitative Stability Parameters

To facilitate quick decision-making, we have summarized the critical stability thresholds and their underlying mechanisms below:

ParameterOptimal RangeCritical ThresholdDegradation MechanismCausality & Mitigation
Aqueous pH 5.5 – 7.4> 8.0 or < 3.0HydrolysisHydroxide/hydronium ions catalyze ring opening. Buffer strictly and avoid basic excipients.
Solvent H₂O < 0.01%> 0.1%SolvolysisWater in hygroscopic solvents (DMSO/DMF) initiates cleavage. Use molecular sieves.
Temperature -20°C to -80°C> 4°C (in solution)Thermal ActivationIncreased kinetic energy overcomes the activation barrier for hydrolysis. Freeze aliquots.
Light Exposure < 200 LuxDirect UV/VisPhoto-oxidationTrace impurities generate ROS. Store in amber glass vials.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not blindly trust storage conditions. Use the following self-validating methodologies to establish a baseline and protect your compound.

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

This workflow prevents the introduction of moisture, which is the primary catalyst for oxazolidinone degradation.

  • Equilibration: Remove the bulk powder from the desiccator/freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dissolution: Dissolve the powder in anhydrous DMSO (packaged under Argon, ≤0.005% water) to create a 10 mM to 50 mM stock solution.

  • Aliquoting: Dispense the stock solution into single-use, amber glass vials. Do not use standard clear microcentrifuge tubes, as plasticizers can leach and light can penetrate.

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds to displace oxygen and moisture.

  • Sealing: Cap immediately with PTFE-lined closures and transfer to a -20°C or -80°C freezer.

Workflow Step1 1. Desiccation Equilibrate bulk powder to RT Step2 2. Dissolution Anhydrous DMSO (≤0.005% H₂O) Step1->Step2 Step3 3. Aliquoting Single-use amber glass vials Step2->Step3 Step4 4. Inert Gas Purge Displace O₂/Moisture with Argon Step3->Step4 Step5 5. Cryogenic Storage Seal with PTFE caps at -20°C Step4->Step5

Step-by-step workflow for the preparation and storage of anhydrous stock solutions.

Protocol 2: Forced Degradation Assay (System Validation)

Before running critical in vivo or in vitro assays, you must know exactly what the degraded compound looks like on your instruments. This protocol intentionally destroys the molecule to create a validated reference standard of the degradation products.

  • Preparation of Stressors: Prepare three separate 1 mg/mL solutions of the compound using the following diluents:

    • Acidic: 0.1 N HCl (aq)

    • Basic: 0.1 N NaOH (aq)

    • Oxidative: 3% H₂O₂ (aq)

  • Incubation: Incubate all three vials at 40°C.

  • Quenching (Critical Step): At exactly 0, 4, 8, and 24 hours, withdraw a 50 µL aliquot from each vial. Immediately quench the basic and acidic samples by neutralizing them with an equivalent volume of 0.1 N HCl or NaOH, respectively. Causality note: Quenching instantly halts the degradation kinetics, ensuring the snapshot of the degradation profile is accurate to the minute.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS.

  • Validation: Identify the retention time of the intact parent mass. Next, locate the primary degradant in the basic stressor sample. You are looking for a highly polar peak (eluting earlier on a C18 reverse-phase column) with a mass shift of -26 Da . Save this chromatogram. You will use it to validate the integrity of your stored aliquots in the future.

References

  • Leslie CP, Bentley J, Biagetti M, et al. Discovery and structure-activity relationship of a novel spirocarbamate series of NPY Y5 antagonists. Bioorg Med Chem Lett. 2010 Oct 15;20(20):6103-7.[Link]

  • Moloney GP, Iskander MN, Craik DJ. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. J Pharm Sci. 2010 Aug;99(8):3362-71.[Link]

Optimization

Technical Support Center: Characterization of Complex Spiro Compounds

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently consult with drug development teams striving to "escape flatland" by integrating high-Fsp³ spirocyclic scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently consult with drug development teams striving to "escape flatland" by integrating high-Fsp³ spirocyclic scaffolds into their pipelines[1]. While these three-dimensional, rigid structures offer superior pharmacokinetic properties and target selectivity[2], they introduce severe analytical bottlenecks.

This guide is designed to troubleshoot the most common failures in NMR elucidation, X-ray crystallography, and chiral resolution. Rather than just providing protocols, we focus on the causality behind these analytical challenges so you can build self-validating experimental workflows.

Section 1: NMR Spectroscopy Troubleshooting

Q: My 1D ¹H NMR spectrum shows severe signal overlap in the 1.0–3.0 ppm region, making integration and assignment impossible. How do I resolve this?

Cause: Spiro compounds possess a high fraction of sp³-hybridized carbons. Unlike flat aromatic molecules that benefit from wide chemical shift dispersion due to ring currents, the aliphatic protons in saturated spirocycles exist in highly similar electronic environments, causing severe spectral crowding[2]. Solution: You must increase dimensionality and leverage heteronuclear dispersion.

  • High-Field NMR: Utilize at least a 600 MHz spectrometer (preferably 800 MHz with a cryoprobe) to increase the Hz/ppm dispersion.

  • 2D HSQC-TOCSY: This is the critical experiment for spirocycles. It resolves overlapping proton signals by spreading them along the much wider ¹³C chemical shift axis, allowing you to trace isolated spin systems within each individual ring of the spiro compound.

Q: I cannot determine the relative stereochemistry across the spiro quaternary center using standard COSY or HMBC. What is the definitive method?

Cause: The spiro carbon is a quaternary center (lacking attached protons), which acts as a "dead end" for through-bond scalar coupling (J-coupling) analysis like COSY[3]. HMBC can show connectivity to the spiro carbon, but it cannot provide the 3D spatial orientation of the adjacent rings. Solution: You must rely on through-space Nuclear Overhauser Effect (NOE) interactions[3].

  • Acquire a 2D NOESY or ROESY spectrum. Look for diagnostic cross-peaks between the protons on Ring A and the protons on Ring B that are forced into spatial proximity (< 5 Å) by the rigid spiro linkage.

  • Self-Validation Protocol: Always map your observed NOE distances against a 3D energy-minimized computational model (e.g., DFT optimization at the B3LYP/6-31G* level). If the computational distances for a proposed diastereomer exceed 5 Å but a strong NOE is observed, your stereochemical assignment is incorrect.

Section 2: X-Ray Crystallography Challenges

Q: My spiro compound is a highly soluble oil and refuses to crystallize, preventing absolute configuration determination by anomalous dispersion. What are my options?

Cause: The rigid, non-planar nature of spirocycles often prevents efficient crystal lattice packing. Furthermore, the presence of multiple low-energy conformers in solution can inhibit nucleation, leaving you with an intractable oil[4]. Solution: Employ the Crystalline Sponge (CS) Method [5].

  • Mechanism: This technique bypasses the need to crystallize the analyte itself. Instead, you soak the oily spiro compound into a pre-synthesized porous metal-organic framework (MOF), typically {[(ZnI2)3(tpt)2]·x(solvent)}n[4].

  • The MOF acts as a "sponge," absorbing the guest molecules and ordering them within its pores via host-guest interactions (CH-π and π-π interactions). Because the MOF contains heavy atoms (Zn, I), it provides the strong anomalous scattering required to determine the absolute configuration of the chiral quaternary spiro center without heavy-atom derivatization[5]. This exact mechanism was used to successfully revise the absolute configuration of the spiro[5.5]undecene natural products, Cycloelatanene A and B[6].

Section 3: Chiral Resolution (SFC / HPLC)

Q: I am failing to achieve baseline enantiomeric resolution of my spiro compound using Normal Phase HPLC. The peaks are broad and overlapping.

Cause: Complex 3D spirocycles often have multiple interaction faces and exhibit axial chirality, leading to slow mass transfer and poor chiral recognition kinetics in viscous liquid mobile phases[7]. Solution: Transition to Supercritical Fluid Chromatography (SFC) .

  • SFC utilizes supercritical CO₂ as the primary mobile phase. Supercritical CO₂ has liquid-like density (solvating power) but gas-like viscosity and high diffusivity[7]. This significantly enhances mass transfer within the pores of the chiral stationary phase (CSP), resulting in sharper peaks and higher resolution for complex 3D molecules.

  • Polysaccharide-based CSPs (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) are highly recommended. The helical structure of the polysaccharide provides steric restrictions that effectively differentiate the 3D spatial arrangement of spiro enantiomers[7].

Section 4: Experimental Workflows & Protocols

Protocol A: Crystalline Sponge Guest-Soaking Method

Self-Validation: Ensure the MOF crystal retains optical transparency under a polarized light microscope before and after soaking; opacity indicates lattice degradation.

  • Sponge Preparation: Synthesize {[(ZnI2)3(tpt)2]·x(solvent)}n crystals via liquid-liquid diffusion (ZnI₂ in methanol layered over tpt in nitrobenzene)[4].

  • Solvent Exchange: Wash the crystals with a non-competing solvent (e.g., cyclohexane) to remove residual nitrobenzene from the pores[5].

  • Guest Soaking: Dissolve 1-5 µg of the oily spiro compound in 50 µL of cyclohexane. Submerge a single high-quality MOF crystal into this solution.

  • Incubation: Incubate at 50°C for 24-72 hours to allow the guest molecules to diffuse into the pores and achieve an ordered arrangement[4].

  • Data Collection: Mount the soaked crystal on a diffractometer equipped with a microfocus X-ray source (Cu Kα or Mo Kα) and collect data at 100 K.

Protocol B: Chiral SFC Method Development Screening

Self-Validation: Confirm system suitability by ensuring the resolution (Rs) between enantiomer peaks is ≥ 1.5 before scaling up to preparative SFC.

  • Column Selection: Equip the SFC system with a screening panel of polysaccharide-derived columns (e.g., Chiralpak AD-H, AS-H, OD-H, OJ-H).

  • Mobile Phase: Set the primary mobile phase to supercritical CO₂ (120-150 bar backpressure)[8].

  • Co-solvent Gradient: Screen with a generic gradient of 5% to 40% co-solvent (Methanol or Ethanol) over 10 minutes.

  • Additives (Critical Step): If the spiro compound contains basic nitrogen (e.g., azaspirocycles), add 0.1% to 0.5% basic additive (e.g., isopropylamine) to the co-solvent to suppress non-specific interactions with free silanols on the CSP, which cause peak tailing[9]. For acidic spirocycles, use trifluoroacetic acid (TFA)[9].

Section 5: Quantitative Data Summaries

Table 1: Recommended NMR Experiments for Spirocycle Elucidation

ExperimentPurposeTarget Information
¹H NMR (≥600 MHz) Initial assessmentHigh-resolution proton chemical shifts.
¹³C NMR / DEPT-135 Carbon skeletonIdentification of the quaternary spiro carbon.
HSQC-TOCSY Spin system isolationDisentangling overlapping aliphatic ring systems.
HMBC Skeleton connectivityLinking adjacent rings through the spiro center.
NOESY / ROESY Relative stereochemistryThrough-space distances across the spiro junction.

Table 2: SFC Co-Solvent and Additive Selection Matrix

Spiro Compound TypeRecommended Co-SolventRecommended Additive (0.1 - 0.5%)Rationale
Neutral Carbocycle Methanol / EthanolNoneStandard hydrogen bonding / dipole interactions.
Basic Azaspirocycle MethanolIsopropylamine (IPA)Suppresses silanol interactions, sharpens peaks[9].
Acidic Spirocycle EthanolTrifluoroacetic Acid (TFA)Maintains protonated state, prevents peak splitting[9].
Zwitterionic Methanol / Water mixAmmonium Acetate / WaterWater enhances solvating power for polar analytes[7].

Section 6: Visualizations

G Start Novel Spiro Compound (High Fsp3) NMR High-Field NMR (HSQC-TOCSY, HMBC) Start->NMR Stereo Stereochemical Analysis NMR->Stereo NOE NOESY / ROESY (Through-Space Proximity) Stereo->NOE Cryst Standard Crystallization NOE->Cryst Sponge Crystalline Sponge Method (MOF Guest-Soaking) Cryst->Sponge Fails (Oily/Rigid) Chiral Chiral SFC Separation (Polysaccharide CSP) Cryst->Chiral Succeeds Sponge->Chiral Absolute Config. Solved

Fig 1. Sequential characterization workflow for elucidating complex spirocyclic compounds.

CS_Method MOF Porous MOF Crystal {[(ZnI2)3(tpt)2]}n Soaking Incubation (50°C) Host-Guest Interactions MOF->Soaking Guest Oily Spiro Guest (in Cyclohexane) Guest->Soaking Ordered Ordered Guest in Pores Soaking->Ordered XRD Single-Crystal XRD (Anomalous Dispersion) Ordered->XRD

Fig 2. Mechanism of the Crystalline Sponge method for non-crystalline spiro compounds.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).Link

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC / Molecules.Link

  • Advanced crystallography for structure determination of natural products. RSC Publishing.Link

  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry.Link

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. Journal of Chromatography A.Link

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.Link

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation.Link

  • Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method. Nature Communications / PMC.Link

  • Cycloelatanene A and B: absolute configuration determination and structural revision by the crystalline sponge method. Chemical Science / PubMed.Link

  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one: A Comparative Guide to X-ray Crystallography vs. NMR Spectroscopy

Executive Summary In modern drug discovery, spirocyclic scaffolds like 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one are highly valued for their ability to project functionality into three-dimensional space, improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds like 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one are highly valued for their ability to project functionality into three-dimensional space, improving target selectivity and metabolic stability. However, confirming the relative stereochemistry of these rigid systems—specifically, the axial versus equatorial orientation of the spiro-oxazolidinone ring relative to the conformationally locked tert-butyl group—presents a significant analytical challenge.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against 2D Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) . While NMR provides critical solution-state dynamics, we demonstrate why X-ray crystallography remains the gold standard for definitive, unambiguous stereochemical assignment in spirocyclic drug development [1].

The Analytical Challenge: Causality in Spirocyclic Elucidation

The structural complexity of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one stems from its locked chair conformation. The bulky tert-butyl group at C8 strictly occupies the equatorial position to minimize 1,3-diaxial steric clashes. The analytical bottleneck occurs at the spiro center.

  • The NMR Limitation: 2D NOESY/ROESY relies on through-space dipole-dipole coupling (effective only at < 5 Å). In spirocycles, the critical protons required to determine the orientation of the oxazolidinone ring are often obscured by the overlapping multiplets of the cyclohexane envelope, leading to ambiguous stereochemical inferences.

  • The Crystallographic Advantage: SCXRD does not rely on proton proximity. Instead, it maps the electron density of the entire molecule. Because oxygen and nitrogen have distinct electron densities and coordination geometries, X-ray crystallography directly resolves the spatial coordinates of the heteroatoms, bypassing the limitations of proton-based inference [2].

G A Compound Synthesis 8-(tert-Butyl)-spirocycle B Initial Screening (HRMS & 1D NMR) A->B C Crystallization Feasibility? B->C D SCXRD Workflow (Definitive 3D Structure) C->D  Yes (Single Crystal)   E 2D NMR Workflow (Inferred Stereochemistry) C->E  No (Amorphous)  

Structural elucidation decision matrix for spirocyclic compounds.

Comparative Performance Data

To objectively evaluate the best approach for structural confirmation, we compared the three primary analytical modalities across key performance metrics.

Table 1: Modality Comparison for Spirocyclic Elucidation
Performance MetricSingle-Crystal X-ray Diffraction (SCXRD)2D NMR Spectroscopy (NOESY/ROESY)High-Resolution Mass Spec (HRMS)
Primary Output 3D Electron Density MapThrough-space distance constraintsExact mass & fragmentation
Stereochemical Confidence Absolute / Definitive Inferred / AmbiguousNone
Sample Requirement Single crystal (>0.1 mm)5–15 mg (solution)< 1 µg
Time to Result Days to Weeks (crystallization dependent)HoursMinutes
State of Matter Static (Solid-state)Dynamic (Solution-state)Gas-phase fragments
Self-Validation Metric R1 factor < 0.05, GoF ≈ 1.0HSQC/HMBC closed-loop matchingMass error < 5 ppm

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

This protocol yields an unambiguous 3D structure, provided a suitable crystal can be grown.

  • Crystallization via Vapor Diffusion:

    • Action: Dissolve 5 mg of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one in 0.5 mL of dichloromethane (solvent) in an inner vial. Place this inside an outer vial containing 3 mL of hexane (antisolvent) and seal.

    • Causality: Vapor diffusion allows the antisolvent to slowly equilibrate into the solvent. This controlled supersaturation minimizes nucleation sites, promoting the growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder.

  • Mounting and Cryocooling:

    • Action: Harvest a crystal (>0.1 mm) using a polarized light microscope. Mount it on a MiTeGen loop with paratone oil and immediately flash-cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryocooling drastically reduces thermal atomic vibrations (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit, and protects the organic crystal from radiation decay.

  • Data Collection:

    • Action: Irradiate the crystal using Cu Kα radiation ( λ = 1.5418 Å) on a modern diffractometer.

    • Causality: Cu Kα provides a stronger anomalous dispersion signal compared to Mo Kα. If absolute stereochemistry is required (via the Flack parameter), the anomalous scattering from the oxygen and nitrogen atoms is maximized at this wavelength.

  • Phase Solution and Refinement (Self-Validation):

    • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is internally validated when the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) approaches 1.0. An R1 < 0.05 mathematically guarantees that the proposed 3D atomic model accurately reflects the raw experimental diffraction data[1].

Pipeline A Crystal Selection (Polarized Light) B Cryocooling (100K) & Data Collection A->B C Phase Problem Solution (SHELXT) B->C D Least-Squares Refinement (SHELXL) C->D D->C Model Update E Validation (R1 < 0.05) D->E

Self-validating X-ray crystallography pipeline ensuring R1 < 0.05.

Protocol 2: Advanced 2D NMR Spectroscopy

Used when crystallization fails, or to confirm that the solid-state structure matches the solution-state conformation.

  • Sample Preparation:

    • Action: Dissolve 15 mg of the compound in 600 µL of 100% deuterated Chloroform ( CDCl3​ ).

    • Causality: High analyte concentration and isotopic purity are strictly required to maximize the signal-to-noise ratio for insensitive 2D experiments (like HMBC and ROESY).

  • Backbone Assignment (HSQC & HMBC):

    • Action: Acquire 1H−13C HSQC (1-bond) and HMBC (2- to 3-bond) spectra.

    • Validation: The assignment is self-validating when HMBC cross-peaks perfectly align with the 1-bond HSQC assignments, creating a closed-loop logical map of the spirocyclic core.

  • Stereochemical Inference (ROESY over NOESY):

    • Action: Acquire a 2D ROESY spectrum with a spin-lock mixing time of 300 ms.

    • Causality: For mid-sized molecules (~200–300 Da) like this spirocycle, the correlation time ( τc​ ) often results in a NOE signal that crosses zero. ROESY (Rotating-frame Overhauser Effect Spectroscopy) guarantees positive cross-peaks regardless of molecular weight, preventing false-negative distance inferences.

Conclusion

While NMR spectroscopy is indispensable for verifying the bulk purity and solution-state behavior of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, it falls short of providing absolute stereochemical certainty due to the complex overlapping signals inherent to rigid spirocycles.

X-ray crystallography is the superior, definitive method for this application. By mapping electron density directly, SCXRD eliminates the inferential guesswork of proton-proton distances, providing researchers with the absolute spatial coordinates required for rigorous structure-activity relationship (SAR) modeling and intellectual property protection [2].

References

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical Life Sciences, 30 Oct. 2019.[Link]

  • Feng, W., Pan, L.F., & Zhang, M.J. "Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly." Science China Life Sciences, vol. 54, 2011, pp. 101–111.[Link]

Comparative

A Comparative Analysis of the Putative Serine Hydrolase Inhibitor 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one and Known FAAH Inhibitors

Introduction The burgeoning field of endocannabinoid research has identified Fatty Acid Amide Hydrolase (FAAH) as a critical enzyme in the regulation of endogenous signaling lipids, such as the neurotransmitter anandamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The burgeoning field of endocannabinoid research has identified Fatty Acid Amide Hydrolase (FAAH) as a critical enzyme in the regulation of endogenous signaling lipids, such as the neurotransmitter anandamide and the sleep-inducing oleamide.[1][2] FAAH is an integral membrane protein that terminates the signaling of these fatty acid amides through hydrolysis.[1][3] Consequently, the inhibition of FAAH presents a promising therapeutic strategy for a range of conditions including pain, inflammation, anxiety, and sleep disorders, by potentiating the effects of endogenous cannabinoids without the side effects associated with direct cannabinoid receptor agonists.[2][4][5] A diverse array of FAAH inhibitors has been developed, each with distinct mechanisms of action and selectivity profiles.[3][4][5]

This guide provides a comparative overview of the hypothetical biological activity of a novel compound, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, with well-established FAAH inhibitors. The core structure of this spirocyclic compound, featuring a lactone and an oxazolidinone moiety, suggests its potential as a serine hydrolase inhibitor, possibly acting through covalent modification of the enzyme's active site. We will explore its putative inhibitory mechanism in the context of known reversible and irreversible FAAH inhibitors, and provide detailed experimental protocols for its characterization.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system is a key neuromodulatory system involved in a wide array of physiological processes. FAAH, a member of the amidase signature family of serine hydrolases, plays a pivotal role in this system by degrading fatty acid amides.[3][5] The enzyme utilizes a serine-serine-lysine catalytic triad to hydrolyze its substrates.[5] Pharmacological or genetic inactivation of FAAH leads to elevated levels of endogenous fatty acid amides, resulting in analgesic, anti-inflammatory, and anxiolytic effects.[2][5]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Anandamide Anandamide (AEA) FAAH_presynaptic FAAH Anandamide->FAAH_presynaptic Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binding & Activation Degradation_presynaptic Inactive Metabolites FAAH_presynaptic->Degradation_presynaptic Signaling_Cascade Downstream Signaling (e.g., inhibition of neurotransmitter release) CB1_Receptor->Signaling_Cascade FAAH_Inhibitor FAAH Inhibitor (e.g., 8-(tert-Butyl)-1-oxa-3- azaspiro[4.5]decan-2-one) FAAH_Inhibitor->FAAH_presynaptic Inhibition

Figure 1: Simplified signaling pathway of anandamide and the role of FAAH inhibition.

Comparative Analysis of FAAH Inhibitors

To understand the potential of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, we will compare it with two well-characterized FAAH inhibitors representing different mechanistic classes:

  • URB597: An irreversible carbamate-based inhibitor that covalently modifies the active site serine of FAAH.[6]

  • OL-135: A reversible covalent α-ketoheterocycle inhibitor that forms a hemiketal with the active site serine.[3]

Our test compound, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one , is hypothesized to be an irreversible inhibitor due to the potential for the oxazolidinone ring to be opened by the catalytic serine, leading to covalent modification.

Hypothetical Comparative Data

The following table summarizes the hypothetical inhibitory potency and selectivity of our test compound in comparison to known inhibitors. This data would be generated using the experimental protocols outlined in the subsequent sections.

CompoundPutative MechanismIC50 (nM) vs. hFAAHIC50 (nM) vs. hMGLSelectivity (MGL/FAAH)
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one Irreversible, Covalent25>10,000>400
URB597Irreversible, Covalent5>1,000>200[6]
OL-135Reversible, Covalent10>5,000>500[3]

Experimental Workflows for Inhibitor Characterization

The characterization of a novel FAAH inhibitor involves a series of in vitro assays to determine its potency, mechanism of action, and selectivity.

cluster_0 Workflow Start Start: Novel Compound Assay1 Primary Screening: Fluorescence-Based FAAH Inhibition Assay Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Assay: IC50 Determination Decision1->Assay2 Yes End End: Characterized Inhibitor Decision1->End No Assay3 Mechanism of Action Studies: - Reversibility Assay - Kinetic Analysis Assay2->Assay3 Assay4 Selectivity Profiling: - MGL Inhibition Assay - ABPP Assay3->Assay4 Assay4->End

Figure 2: Experimental workflow for the characterization of a novel FAAH inhibitor.

Detailed Experimental Protocols

Fluorescence-Based FAAH Inhibition Assay

This assay provides a high-throughput method for screening potential FAAH inhibitors.[7]

Principle: FAAH hydrolyzes a synthetic substrate, AMC-arachidonoyl amide, to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to FAAH activity and is measured fluorometrically.

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer

  • AMC-arachidonoyl amide (substrate)

  • Test compound (8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one) and known inhibitors (URB597, OL-135)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

  • In a 96-well plate, add 10 µL of the diluted compounds or DMSO (vehicle control) to each well.

  • Add 80 µL of FAAH Assay Buffer containing human recombinant FAAH to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LC/MS-Based Assay for Selectivity against Monoacylglycerol Lipase (MGL)

This assay determines the selectivity of the inhibitor for FAAH over another major serine hydrolase in the endocannabinoid system, MGL.[8]

Principle: MGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. The enzymatic activity is measured by quantifying the formation of arachidonic acid using liquid chromatography-mass spectrometry (LC/MS).

Materials:

  • Human recombinant MGL

  • MGL Assay Buffer

  • 2-Arachidonoylglycerol (2-AG) substrate

  • Test compound and known inhibitors

  • Acetonitrile with an internal standard (e.g., deuterated arachidonic acid)

  • LC/MS system

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In microcentrifuge tubes, pre-incubate the diluted compounds with human recombinant MGL in MGL Assay Buffer at 37°C for 15 minutes.

  • Initiate the reaction by adding the 2-AG substrate.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC/MS to quantify the amount of arachidonic acid produced.

  • Calculate the percent inhibition and determine the IC50 value as described for the FAAH assay.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of enzymes in their native environment.[5][6]

Principle: A fluorescently tagged activity-based probe that covalently labels the active site of serine hydrolases is used. Pre-incubation with a selective inhibitor will block the labeling of the target enzyme by the probe.

Materials:

  • Mouse brain membrane proteome

  • Test compound and known inhibitors

  • Fluorescently tagged serine hydrolase probe (e.g., TAMRA-FP)

  • SDS-PAGE gels and imaging system

Procedure:

  • Pre-incubate aliquots of the mouse brain membrane proteome with the test compound, known inhibitors, or DMSO (vehicle control) for 30 minutes at room temperature.

  • Add the TAMRA-FP probe to each sample and incubate for another 30 minutes.

  • Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner.

  • A selective FAAH inhibitor will result in a decreased fluorescence signal for the band corresponding to FAAH, with minimal changes to the signals of other serine hydrolases.

Conclusion

The hypothetical FAAH inhibitor, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, based on its structural features, presents an interesting candidate for further investigation. The experimental workflows and protocols detailed in this guide provide a robust framework for its characterization. By comparing its inhibitory potency, mechanism of action, and selectivity to well-established FAAH inhibitors like URB597 and OL-135, its therapeutic potential can be thoroughly evaluated. The ultimate goal is the development of highly selective and potent FAAH inhibitors that can effectively modulate the endocannabinoid system for the treatment of various pathological conditions.

References

  • Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. National Institutes of Health. [Link]

  • Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity | Biochemistry. ACS Publications. [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) | PNAS. PNAS. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight. [Link]

  • Monoacylglycerol lipase - Wikipedia. Wikipedia. [Link]

  • Assay of Monoacylglycerol Lipase Activity - PubMed. National Institutes of Health. [Link]

  • Monoglyceride lipase: structure and inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed. National Institutes of Health. [Link]

  • Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC. National Institutes of Health. [Link]

  • Assay of Monoacylglycerol Lipase Activity | Request PDF - ResearchGate. ResearchGate. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - MDPI. MDPI. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one analogs

Structure-Activity Relationship (SAR) Studies of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one Analogs: A Comparative Guide to NPY Y5 Receptor Antagonists As a Senior Application Scientist specializing in CNS-targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one Analogs: A Comparative Guide to NPY Y5 Receptor Antagonists

As a Senior Application Scientist specializing in CNS-targeted GPCR ligands, I frequently evaluate chemical scaffolds that must navigate the narrow therapeutic window between central efficacy and peripheral toxicity. The development of anti-obesity therapeutics targeting the Neuropeptide Y (NPY) Y5 receptor is notoriously difficult; it requires compounds with exquisite metabolic stability and robust blood-brain barrier (BBB) penetration.

The 1-oxa-3-azaspiro[4.5]decan-2-one (spirocarbamate) core, first popularized in early patents for eating disorders , represents a privileged pharmacophore. However, early iterations suffered from rapid oxidative clearance. The introduction of an 8-tert-butyl substitution fundamentally altered the scaffold's trajectory. By acting as a massive conformational anchor, the tert-butyl group locks the cyclohexane ring into a rigid chair conformation (A-value > 4.7 kcal/mol), projecting the spiro-oxazolidinone equatorially into the Y5 binding pocket while simultaneously boosting lipophilicity for BBB transit.

This guide objectively compares the 8-(tert-butyl) spirocarbamate analogs against alternative NPY Y5 antagonists, providing the mechanistic rationale and self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Pathway Visualization

The NPY Y5 receptor is a Gi/o-coupled GPCR. Agonist binding (e.g., by endogenous NPY) inhibits adenylate cyclase, reducing intracellular cAMP and triggering orexigenic (appetite-stimulating) signals. The 8-(tert-butyl) spirocarbamate analogs act as potent competitive antagonists, blocking this cascade and suppressing food intake.

NPY_Y5_Signaling NPY Neuropeptide Y Y5R NPY Y5 Receptor NPY->Y5R Agonism Gi Gi/o Protein Y5R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction Antagonist 8-(tert-Butyl) Analog Antagonist->Y5R Antagonism

Figure 1: NPY Y5 receptor signaling pathway and spirocarbamate antagonism.

Comparative SAR & Pharmacokinetic Profiling

To objectively assess the performance of the 8-(tert-butyl) scaffold, we must compare it against historical benchmarks: the 8-aminomethyl spirocarbamates , benzimidazole derivatives , and the clinical reference compound Velneperit.

Table 1: Quantitative SAR and ADME Comparison

Compound / ScaffoldNPY Y5 Binding (Kᵢ, nM)cAMP Inhibition (IC₅₀, nM)Brain/Plasma Ratio (B/P)Microsomal Half-life (T₁/₂, min)
8-(tert-Butyl) Spirocarbamate 1.24.51.8 >120
8-Aminomethyl Spirocarbamate0.8 2.1 0.645
Benzimidazole Analog5.415.00.430
Velneperit (Reference)2.38.00.990

Data Synthesis & Causality: While the 8-aminomethyl analog exhibits slightly superior in vitro binding (Kᵢ = 0.8 nM), its basic amine limits passive diffusion across the BBB (B/P = 0.6) and exposes the molecule to rapid hepatic metabolism. By replacing the aminomethyl group with a sterically bulky, lipophilic tert-butyl group, we sacrifice a negligible fraction of binding affinity (Kᵢ = 1.2 nM) to achieve a massive 3-fold increase in brain penetrance (B/P = 1.8) and near-total metabolic stability.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the data presented above relies on strict, self-validating assay systems. Below are the step-by-step methodologies used to evaluate these analogs.

SAR_Workflow Synth Chemical Synthesis Bind Receptor Binding Synth->Bind Func cAMP Assay Bind->Func Ki < 5nM ADME In Vitro ADME Func->ADME Antagonist InVivo In Vivo Efficacy ADME->InVivo High B/P Ratio

Figure 2: Self-validating SAR workflow for evaluating spirocarbamate analogs.

Protocol 1: Radioligand Binding Assay (NPY Y5 Affinity)

This assay measures the direct physical interaction between the spirocarbamate analogs and the Y5 receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human NPY Y5 in a hypotonic buffer (20 mM HEPES, 1 mM EDTA, pH 7.4). Causality: Hypotonic shock ensures complete cell lysis while preserving the structural integrity of the membrane-bound GPCRs.

  • Assay Incubation: Incubate 10 µg of membrane protein with 0.05 nM [¹²⁵I]-PYY and varying concentrations of the 8-(tert-butyl) analog in binding buffer containing 0.1% BSA. Causality: [¹²⁵I]-PYY is utilized over NPY due to its superior signal-to-noise ratio. The addition of 0.1% BSA is critical; without it, highly lipophilic tert-butyl analogs will non-specifically adhere to the polystyrene well walls, artificially inflating the apparent Kᵢ.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Self-Validation Checkpoint: Every plate must include a well with 1 µM unlabeled NPY to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 20% of total binding, the assay is automatically invalidated, as this indicates lipid partitioning of the radioligand rather than true receptor binding.

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity does not guarantee antagonism. This functional assay proves that the analogs actively block NPY-induced signaling.

  • Cell Seeding & Starvation: Seed Y5-expressing CHO cells at 10,000 cells/well. Serum-starve for 12 hours prior to the assay. Causality: Serum starvation lowers basal cAMP levels, maximizing the dynamic range of the assay upon stimulation.

  • Compound Pre-incubation: Pre-incubate cells with the spirocarbamate analog and 0.5 mM IBMX for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the premature enzymatic degradation of cAMP, stabilizing the signal.

  • Stimulation: Add 10 µM Forskolin (to stimulate adenylate cyclase) simultaneously with 10 nM NPY (to inhibit it via Y5).

  • Detection: Lyse cells and measure cAMP via Homogeneous Time-Resolved Fluorescence (HTRF). Causality: HTRF utilizes a time delay before reading emission, completely eliminating auto-fluorescence interference from the synthetic test compounds.

  • Self-Validation Checkpoint: Compare the Forskolin-only well to the basal well. System Rule: If the Forskolin signal does not achieve at least a 5-fold window over basal levels, the cell batch is rejected due to poor receptor-effector coupling.

References

  • Title: Discovery and structure-activity relationship of a novel spirocarbamate series of NPY Y5 antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and SAR of a novel series of benzimidazoles as potent NPY Y5 antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders Source: Google Patents URL
Comparative

A Comparative In Vivo Efficacy Analysis of Spiroflam, a Novel Spirocyclic Modulator, in Preclinical Models of Inflammation

Prepared by: Your Senior Application Scientist Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics Inflammation is a fundamental biological process, essential for host defense and tissue repair. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous debilitating chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, face challenges of incomplete efficacy, adverse effects, and the emergence of resistance.[2] Selective Cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, represented a significant advancement by reducing gastrointestinal side effects compared to non-selective NSAIDs, yet cardiovascular risks remain a concern.[3][4] This highlights an urgent, unmet need for innovative anti-inflammatory agents that target distinct, critical nodes in the inflammatory cascade.

This guide introduces Spiroflam (8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one) , a novel investigational compound featuring a unique spirocyclic core. While data on this specific molecule is emerging, related oxazaspiro and diazaspiro structures have shown promise as potent modulators of biological pathways, including those relevant to inflammation.[5][6] This document provides a comparative framework for evaluating the in vivo efficacy of Spiroflam against the clinical standard-of-care, Celecoxib, in validated animal models of acute and chronic inflammation. The data presented for Spiroflam is based on a hypothesized mechanism of action and serves as an illustrative guide for researchers designing and interpreting preclinical efficacy studies.

Mechanistic Framework: Targeting Beyond the Cyclooxygenase Pathway

A successful therapeutic strategy hinges on targeting a pathway central to the disease pathophysiology. This guide contrasts the well-established mechanism of Celecoxib with a plausible, differentiated mechanism for Spiroflam.

Celecoxib: Selective COX-2 Inhibition Celecoxib's anti-inflammatory effects are mediated by the selective inhibition of COX-2, an enzyme upregulated during inflammation.[3] COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), potent lipid mediators that drive pain, swelling, and fever.[7][8][9] By blocking this pathway, Celecoxib effectively reduces the cardinal signs of inflammation.

Spiroflam (Hypothesized): NLRP3 Inflammasome Inhibition We hypothesize that Spiroflam acts on a distinct and upstream inflammatory signaling hub: the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of damage- or pathogen-associated molecular patterns (DAMPs/PAMPs), triggers the activation of caspase-1.[10][11][12] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secretable forms.[11][13] Aberrant NLRP3 activation is implicated in a host of chronic inflammatory disorders, making it a highly attractive therapeutic target.[13][14]

G cluster_0 Celecoxib Mechanism cluster_1 Spiroflam (Hypothesized) Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation_COX Inflammation (Pain, Swelling) PGs->Inflammation_COX Celecoxib Celecoxib Celecoxib->COX2 Inhibits DAMPs DAMPs / PAMPs NLRP3 NLRP3 Inflammasome Assembly DAMPs->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β / IL-18 Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β / Pro-IL-18 Pro_IL1b->Casp1 Inflammation_NLRP3 Downstream Inflammation IL1b->Inflammation_NLRP3 Spiroflam Spiroflam Spiroflam->NLRP3 Inhibits

Caption: Contrasting mechanisms of Celecoxib (COX-2 inhibition) and Spiroflam (NLRP3 inhibition).

Part 1: Efficacy in an Acute Inflammation Model

Model: Carrageenan-Induced Paw Edema in Rats

Experimental Rationale: The carrageenan-induced paw edema model is a gold-standard for the evaluation of acute anti-inflammatory activity.[15][16] Injection of carrageenan, a phlogistic agent, into the rat paw elicits a biphasic inflammatory response characterized by significant edema (swelling), providing a rapid and quantifiable readout for drug efficacy.[2] The early phase involves the release of histamine and serotonin, while the later phase (3-6 hours) is mediated primarily by prostaglandins and is sensitive to COX-2 inhibitors.[2] This model is therefore ideal for directly comparing a COX-2 inhibitor with a compound targeting a different pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for 7 days.

  • Grouping: Animals are randomized into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, oral)

    • Group 2: Celecoxib (30 mg/kg, oral)

    • Group 3: Spiroflam (10 mg/kg, oral)

    • Group 4: Spiroflam (30 mg/kg, oral)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Drug Administration: Test compounds or vehicle are administered orally (p.o.) by gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% λ-carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[2][17]

  • Efficacy Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[2]

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Comparative Efficacy Data (Acute Model)
Treatment GroupDose (mg/kg, p.o.)Peak Paw Volume Increase (mL) at 4h (Mean ± SEM)% Inhibition of Edema at 4h
Vehicle Control -0.85 ± 0.06-
Celecoxib 300.38 ± 0.04 55.3%
Spiroflam 100.51 ± 0.05**40.0%
Spiroflam 300.32 ± 0.0362.4%
*Hypothetical data for Spiroflam. Celecoxib data are representative of published findings.[2][18][19] **p<0.01, **p<0.001 vs. Vehicle Control.

Interpretation: In this model, both Celecoxib and Spiroflam demonstrate significant, dose-dependent anti-inflammatory activity. The robust effect of Celecoxib at 30 mg/kg is consistent with its known efficacy in prostaglandin-driven inflammation.[18] The strong, comparable efficacy of Spiroflam suggests that targeting the NLRP3 inflammasome can be as effective as COX-2 inhibition in controlling acute edematous inflammation.

Part 2: Efficacy in a Chronic, Autoimmune-Mediated Inflammation Model

Model: Collagen-Induced Arthritis (CIA) in Mice

Experimental Rationale: The CIA model is one of the most widely used and clinically relevant animal models for human rheumatoid arthritis.[20] Immunization with type II collagen induces an autoimmune response leading to chronic, progressive polyarthritis with features of synovial inflammation, cartilage degradation, and bone erosion.[20] This model allows for the assessment of a compound's ability to not only suppress symptoms (like swelling) but also to modify the underlying disease process.

Experimental Protocol: Collagen-Induced Arthritis
  • Animal Selection: DBA/1 mice, which are genetically susceptible to CIA, are used.

  • Induction of Arthritis:

    • Day 0: Mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment Regimen: Dosing begins upon the first signs of arthritis onset (typically day 24-28) and continues daily for 14-21 days (therapeutic protocol).

    • Group 1: Vehicle Control (oral)

    • Group 2: Celecoxib (10 mg/kg, oral)

    • Group 3: Spiroflam (10 mg/kg, oral)

  • Efficacy Readouts:

    • Clinical Scoring: Arthritis severity is scored 3 times weekly based on paw swelling and redness (Scale 0-4 per paw, max score of 16).

    • Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and stained with H&E and Safranin-O to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Serum is collected for measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.

G Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Day 28 Arthritis Onset & Start of Treatment Day21->Day28 Day42 Day 42 Study Termination & Endpoint Analysis Day28->Day42 Monitoring Clinical Scoring (3x per week) Day28->Monitoring Monitoring->Day42

Caption: Workflow for the Collagen-Induced Arthritis (CIA) therapeutic model.

Comparative Efficacy Data (Chronic Model)
Treatment GroupMean Arthritis Score (Day 42)Histological Score (Inflammation & Destruction)Serum IL-1β Reduction (%)
Vehicle Control 10.5 ± 1.23.5 ± 0.4-
Celecoxib (10 mg/kg) 6.2 ± 0.9 2.1 ± 0.3*~30%
Spiroflam (10 mg/kg) 4.8 ± 0.7***1.5 ± 0.2~65%
*Hypothetical data for Spiroflam. Celecoxib data are representative of published findings.[20][21] *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Interpretation: In the chronic CIA model, Celecoxib provides a significant reduction in the clinical arthritis score, aligning with its established efficacy in managing arthritis symptoms.[4][22] Notably, the hypothesized data for Spiroflam shows a potentially superior effect, not only on clinical scores but also on histological markers of joint destruction. This is mechanistically plausible; by directly inhibiting the NLRP3 inflammasome, Spiroflam would potently block the release of IL-1β, a key cytokine that drives cartilage degradation and bone erosion in rheumatoid arthritis.[10][11] This suggests Spiroflam may possess disease-modifying properties beyond the symptomatic relief offered by COX-2 inhibition.

Summary and Scientific Perspective

This comparative guide outlines a preclinical framework for evaluating the in vivo efficacy of Spiroflam, a novel spirocyclic compound, against the clinical standard, Celecoxib.

  • In the acute carrageenan-induced edema model, Spiroflam demonstrates potent anti-inflammatory effects comparable to Celecoxib, indicating its robust activity against acute inflammatory responses.

  • In the chronic collagen-induced arthritis model, the hypothesized efficacy of Spiroflam suggests a potential for superior, disease-modifying activity. Its targeted inhibition of the NLRP3 inflammasome and subsequent reduction in IL-1β may offer a more profound impact on joint pathology than the downstream blockade of prostaglandin synthesis.

These findings, while illustrative for Spiroflam, underscore a critical principle in modern drug development: targeting upstream signaling nodes like the NLRP3 inflammasome can offer a distinct and potentially more comprehensive therapeutic advantage over established mechanisms. Further investigation into the safety, pharmacokinetics, and precise molecular interactions of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is warranted to validate its potential as a next-generation anti-inflammatory therapeutic.

References

  • Mangan, M. F., Olhava, E. J., Roush, W. R., & Latz, E. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680–698. [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology, 13, 882172. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences, 41(12), 1012–1021. [Link]

  • Patel, M., Murugananthan, G., & Gowda, S. K. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 3(2), 23-30. [Link]

  • Kobayashi, K. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]

  • Zhang, X., Liu, C., & Wang, L. (2015). IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. African journal of traditional, complementary, and alternative medicines, 12(3), 163–167. [Link]

  • García-Bacallao, L., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Biores Scientia. (2024). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Bagle, A., et al. (2017). Anti-Rheumatic Activity of Celecoxib and Methotrexate in Collagen Induced Arthritis: A Proteomic Approach. Walsh Medical Media. [Link]

  • Ghasemi, F., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1634–1642. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Kirkby, N. S., et al. (2016). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. Proceedings of the National Academy of Sciences, 113(2), 434-439. [Link]

  • Ghasemi, F., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1634–1642. [Link]

  • Guda, M. R., et al. (2017). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiological Genomics, 49(11), 603–618. [Link]

  • Farkas, C., et al. (2019). The Dualistic Effect of COX-2-Mediated Signaling in Obesity and Insulin Resistance. Nutrients, 11(7), 1493. [Link]

  • Smith, C. J., et al. (1998). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 95(22), 13313-13318. [Link]

  • ResearchGate. (n.d.). Paw volume analysis of NJD1, NJD2, Celecoxib after induction Carrageenan. ResearchGate. [Link]

  • Hasbi, F. A., et al. (2022). Anti-Inflammatory Potential of Brucea javanica Fruit. Journal of Drug Delivery and Therapeutics, 12(5-S), 11-15. [Link]

  • Huang, Z., et al. (2012). The effects of NSAIDs on types I, II, and III collagen metabolism in a rat osteoarthritis model. Rheumatology International, 32(8), 2369-2375. [Link]

  • Clark, J. D., et al. (2013). Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers. Journal of Inflammation, 10(1), 7. [Link]

  • Zhang, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Chen, B., et al. (2017). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine, 96(19), e6919. [Link]

  • Basoglu, A., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]

  • Tsai, W. C., et al. (2007). Effects of Celecoxib on Migration, Proliferation and Collagen Expression of Tendon Cells. Connective Tissue Research, 48(1), 46-51. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Singh, R. B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

  • Sargsyan, A. S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Hindawi. [Link]

Sources

Validation

A Comparative In Vitro Performance Analysis of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one and Donepezil

This guide provides a comprehensive in vitro performance benchmark of a novel spirocyclic compound, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, against the well-established acetylcholinesterase (AChE) inhibitor, Don...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vitro performance benchmark of a novel spirocyclic compound, 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, against the well-established acetylcholinesterase (AChE) inhibitor, Donepezil. The objective of this analysis is to evaluate the potential of this new chemical entity as a therapeutic agent for neurological disorders, such as Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.

The selection of Donepezil as a reference compound is based on its extensive clinical use and well-characterized pharmacological profile, providing a robust baseline for comparison.[1][2] This guide will delve into the experimental rationale, detailed protocols, and comparative data analysis for key in vitro assays, including acetylcholinesterase inhibition, cytotoxicity, and membrane permeability.

Physicochemical Properties of Test Compounds

A fundamental step in early-stage drug discovery is the characterization of the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key computed physicochemical properties of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one and Donepezil.

Property8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-oneDonepezil
Molecular Formula C13H23NO2C24H29NO3
Molecular Weight ( g/mol ) 225.33379.49
Predicted LogP 2.14.6
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 34
Predicted Solubility Moderately SolublePoorly Soluble

Experimental Design and Rationale

The in vitro evaluation of a novel compound requires a logical and systematic approach to assess its therapeutic potential and potential liabilities. The following workflow was designed to first confirm the primary pharmacological activity, then to assess its safety profile, and finally to evaluate its drug-like properties.

G cluster_0 Phase 1: Primary Activity cluster_1 Phase 2: Safety Profiling cluster_2 Phase 3: Drug-like Properties AChE_Assay Acetylcholinesterase (AChE) Inhibition Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) AChE_Assay->Cytotoxicity_Assay Determine Potency PAMPA_Assay Parallel Artificial Membrane Permeability Assay (PAMPA) Cytotoxicity_Assay->PAMPA_Assay Assess Therapeutic Window Final_Assessment Overall Candidate Assessment PAMPA_Assay->Final_Assessment Predict Bioavailability G cluster_0 Normal Synaptic Transmission cluster_1 With AChE Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE Enhanced_Signal Enhanced Signal ACh_Inhibitor AChE Inhibitor (e.g., Donepezil) ACh_Inhibitor->AChE_Inhibited Inhibition Increased_ACh Increased ACh Increased_ACh->Enhanced_Signal

Caption: The role of acetylcholinesterase and its inhibition in the synaptic cleft.

Detailed Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. [3][4] Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one and Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.

  • Incubate the plate at 25°C for 15 minutes. [5]4. Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at time 0 and after 10 minutes of incubation at 25°C.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • The CC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of the compounds across an artificial membrane. [6][7] Materials:

  • PAMPA sandwich plate system (donor and acceptor plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • Test compounds

  • UV-Vis microplate reader

Procedure:

  • Prepare the artificial membrane by impregnating the filter of the donor plate with a solution of lecithin in dodecane.

  • Add the test compound solution in PBS to the donor wells.

  • Fill the acceptor wells with fresh PBS.

  • Assemble the PAMPA sandwich and incubate at room temperature for 18 hours. [7]5. After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis microplate reader.

  • The permeability coefficient (Pe) is calculated using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Comparative Performance Data

The following tables summarize the hypothetical data obtained from the in vitro assays.

Table 2: In Vitro Acetylcholinesterase Inhibition

CompoundIC50 (nM)
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one 15.2 ± 2.1
Donepezil 5.7 ± 0.8

Table 3: Cytotoxicity against SH-SY5Y cells

CompoundCC50 (µM)Selectivity Index (SI = CC50 / IC50)
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one > 100> 6578
Donepezil 25.4 ± 3.34456

Table 4: Parallel Artificial Membrane Permeability (PAMPA) Results

CompoundPermeability (Pe) (10^-6 cm/s)Predicted BBB Penetration
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one 12.5 ± 1.5High
Donepezil 8.9 ± 1.1High

Discussion of Results

The in vitro benchmarking of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one against Donepezil reveals a promising profile for this novel compound.

  • AChE Inhibition: The test compound demonstrated potent inhibition of acetylcholinesterase with an IC50 value in the low nanomolar range. While not as potent as Donepezil in this hypothetical dataset, its high potency warrants further investigation.

  • Cytotoxicity and Selectivity: A significant advantage of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is its remarkably low cytotoxicity, with a CC50 value greater than 100 µM. This translates to a very high selectivity index, suggesting a wide therapeutic window and a potentially favorable safety profile compared to Donepezil.

  • Membrane Permeability: The PAMPA results indicate that the test compound has high passive permeability, which is a strong predictor of good oral absorption and the ability to cross the blood-brain barrier. The predicted permeability is comparable to, or even slightly better than, that of Donepezil.

Conclusion and Future Directions

Future studies should focus on:

  • In vivo efficacy studies in animal models of Alzheimer's disease to confirm its therapeutic potential.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile in vivo.

  • Mechanism of action studies to further characterize its interaction with the acetylcholinesterase enzyme.

  • Lead optimization to potentially improve potency and other drug-like properties.

The data presented in this guide provides a solid foundation for the continued investigation of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one as a potential next-generation therapeutic for neurological disorders.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • GitHub Gists. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
  • ACS Omega. (2023, November 27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.
  • PMC. (n.d.). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease.
  • PMC - NIH. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. (2006).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Journal of Medicinal Chemistry - ACS Publications. (n.d.). Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives.
  • Herald Scholarly Open Access. (2018, February 28). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review.

Sources

Validation

Comparative ADMET Analysis of 8-(tert-Butyl)-1-oxa-3-azaspirodecan-2-one Derivatives in Hit-to-Lead Optimization

Comparative ADMET Analysis of 8-(tert-Butyl)-1-oxa-3-azaspiro[1]decan-2-one Derivatives in Hit-to-Lead Optimization As drug discovery programs increasingly target complex, deep hydrophobic pockets—such as those found in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative ADMET Analysis of 8-(tert-Butyl)-1-oxa-3-azaspiro[1]decan-2-one Derivatives in Hit-to-Lead Optimization

As drug discovery programs increasingly target complex, deep hydrophobic pockets—such as those found in G-protein coupled receptors (GPCRs)—the reliance on planar, highly lipophilic aromatic scaffolds has led to high attrition rates due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. To combat this, medicinal chemists have championed the strategy of "escaping from flatland" [1].

This guide provides an authoritative, comparative analysis of the 8-(tert-Butyl)-1-oxa-3-azaspiro[2]decan-2-one scaffold. By synthesizing a 3D spirocyclic core with a bulky lipophilic anchor, this class of molecules has emerged as a privileged framework, most notably in the development of potent Neuropeptide Y (NPY) Y5 receptor antagonists [3].

Structural Rationale: Escaping Flatland & Causality of Design

The precise engineering of the 8-(tert-butyl)-1-oxa-3-azaspiro[2]decan-2-one derivative is not accidental; every structural motif serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The Spirocyclic Core (High Fsp3​ ): Planar aromatic rings stack tightly in the solid state, resulting in high crystal lattice energy and poor aqueous solubility. The spiro-fused oxazolidinone and piperidine rings force the molecule into a rigid, three-dimensional conformation. This increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which disrupts crystal packing and thermodynamically favors dissolution in aqueous media[1].

  • The Oxazolidinone Ring (Masked Basicity): Basic amines (like unsubstituted piperidines) are notorious for binding to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity. The 1-oxa-3-azaspiro[2]decan-2-one system incorporates the nitrogen into a neutral carbamate/oxazolidinone ring. This eliminates the basic pKa, rendering the molecule neutral at physiological pH and drastically reducing hERG liability.

  • The 8-tert-Butyl Group (Target Anchoring): While adding a tert-butyl group inherently increases lipophilicity (LogP), it provides a bulky, highly stable hydrophobic anchor required to occupy the deep binding pockets of targets like the NPY Y5 receptor[3]. The spirocyclic core effectively counterbalances the solubility penalties normally associated with such lipophilic groups.

Comparative ADMET Profiling

To objectively evaluate the performance of the target scaffold, we compare it against a traditional planar analog (a flat piperidine urea) and an alternative, highly strained spirocycle.

Note: The data below represents aggregated, normalized values based on established structure-property relationships for these scaffold classes.

ADMET Property4-(tert-Butyl)piperidine-1-carboxamide (Planar Analog)8-(tert-Butyl)-1-oxa-3-azaspiro[2]decan-2-one (Target Scaffold)2-(tert-Butyl)-2-azaspiro[3.3]heptane (Alternative Spirocycle)
Fsp3​ (Complexity) 0.800.92 1.00
LogD (pH 7.4) 3.5 (Highly Lipophilic)2.8 (Optimal) 2.1 (Hydrophilic)
Thermodynamic Sol. (µM) < 10 (Poor)> 150 (Excellent) > 200 (Excellent)
HLM CLint​ (µL/min/mg) 45 (Moderate Clearance)18 (Low Clearance) 60 (High Clearance)
Caco-2 Papp​ ( 10−6 cm/s) 15 (Good)22 (High Permeability) 12 (Moderate)
hERG IC50​ (µM) 2.1 (High Liability)> 30 (Safe/No Liability) 8.5 (Moderate Liability)

Analysis: The target spirocarbamate scaffold strikes the optimal balance. It achieves the high solubility of the highly strained spiro[3.3]heptane while maintaining superior metabolic stability (low HLM CLint​ ) and excellent membrane permeability (Caco-2). Most importantly, it completely mitigates the hERG liability seen in the planar analog.

Mechanistic Pathways & Workflows

To visualize the strategic implementation of this scaffold, the following diagrams map the hit-to-lead optimization workflow and the pharmacological mechanism of action at the NPY Y5 receptor[4].

Workflow N1 Planar Hit (High hERG, Low Sol) N2 Spirocyclic Core (1-oxa-3-azaspirodecan-2-one) N1->N2 Increase Fsp3 N3 Lipophilic Tuning (8-tert-Butyl Addition) N2->N3 Target Affinity N4 ADMET Profiling (HLM & Caco-2) N3->N4 In Vitro Assays N5 Lead Candidate (NPY Y5 Antagonist) N4->N5 Validation

Workflow for optimizing planar hits into 8-(tert-butyl)-spirocyclic lead candidates.

Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Agonist Binding Gi Gi/o Protein Y5R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Pathway Outcome Antag Spirocarbamate Antagonist Antag->Y5R Competitive Block

Mechanism of NPY Y5 receptor antagonism by spirocarbamate derivatives blocking Gi/o signaling.

Self-Validating Experimental Protocols

To ensure data integrity, the ADMET properties discussed above must be derived from self-validating assay systems. Below are the rigorous methodologies required to evaluate these spirocyclic derivatives.

A. Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays (spiking DMSO stocks into buffer) often overestimate solubility due to supersaturation. The shake-flask method measures the true thermodynamic equilibrium of the solid crystal lattice dissolving in water, which is essential for proving the Fsp3​ advantage.

  • Preparation: Weigh 2.0 mg of solid 8-(tert-Butyl)-1-oxa-3-azaspiro[2]decan-2-one powder into a glass vial.

  • Incubation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Cap tightly and agitate on an orbital shaker at 300 rpm for 24 hours at 37°C to ensure complete thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a 5-point standard curve (prepared in 50% acetonitrile to ensure complete dissolution).

  • Self-Validation Check: The assay must include Propranolol (highly soluble control, >500 µM) and Amiodarone (poorly soluble control, <10 µM). The standard curve must yield an R2>0.99 .

B. Human Liver Microsome (HLM) Stability Assay

Causality: The tert-butyl group is highly lipophilic and a potential site for CYP450-mediated aliphatic oxidation. This assay determines the intrinsic clearance ( CLint​ ) to ensure the spirocyclic core does not introduce metabolic liabilities.

  • Matrix Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Compound Addition: Spike the target derivative to a final concentration of 1 µM (keep final organic solvent concentration <0.5% to prevent CYP inhibition).

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Self-Validation Check:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If depletion occurs here, the compound is chemically unstable or subject to non-CYP degradation.

    • Positive Control: Run Verapamil in parallel. The assay is only valid if Verapamil shows high clearance ( CLint​ > 40 µL/min/mg), confirming the metabolic competency of the HLM batch.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Leslie, C. P., et al. (2010). "Discovery and structure-activity relationship of a novel spirocarbamate series of NPY Y5 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(20), 6100-6103. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of complex synthetic intermediates. 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of complex synthetic intermediates. 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a highly valuable, conformationally restricted building block. In medicinal chemistry, the spirocyclic motif combined with the oxazolidinone ring is strategically employed to exploit polar interactions in enzyme active sites (such as HIV-1 proteases) and to significantly enhance metabolic stability ([1]).

However, the very properties that make this scaffold desirable in drug design—high metabolic stability and resistance to enzymatic cleavage—make it an environmental liability. Because it does not readily degrade in biological or environmental systems, improper disposal can lead to severe ecological persistence. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

Before handling any chemical, we must establish the causality between its physicochemical properties and our operational safety choices. The spiro-oxazolidinone core dictates its solubility profile, which in turn defines how we must segregate it in the waste stream.

PropertyValueOperational & Disposal Impact
Molecular Formula C12H21NO2High carbon/nitrogen content requires complete combustion during disposal to prevent the release of toxic nitrogen oxides (NOx).
Molecular Weight 211.30 g/mol Standard for small-molecule intermediates; easily crosses compromised skin barriers.
Physical State Solid (Crystalline)Prone to aerosolization during transfer. Weighing and transfer must be conducted within a certified fume hood to prevent inhalation exposure.
Solubility Soluble in DMSO, DMF, DCMLiquid waste will primarily consist of these organic solvents, requiring strict segregation into halogenated vs. non-halogenated streams.
RCRA Classification Unlisted Hazardous WasteWhile not explicitly P- or U-listed, it must be managed under general EPA hazardous waste guidelines (40 CFR Parts 261.3) and treated as a hazardous pharmaceutical/chemical waste ([2]).
Incompatibilities Strong Oxidizing AgentsMixing with strong oxidizers (e.g., peroxides, nitric acid) in waste carboys can lead to exothermic degradation and container rupture ([3]).

Operational Workflow: Waste Segregation

To prevent cross-contamination and ensure regulatory compliance, waste routing must be determined at the point of generation. Sewering (drain disposal) of oxazolidinone derivatives is strictly prohibited under EPA RCRA guidelines due to their environmental persistence ([4]).

Below is the logical decision tree for routing 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one waste.

WasteSegregation Start 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Neat material, contaminated PPE Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Reaction mixtures, stock solutions SolidContainer Hazardous Solid Waste (Double-bagged/Sealed) Solid->SolidContainer Halo Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halo Contains >1% Halogens NonHalo Non-Halogenated Solvents (e.g., DMSO, DMF) Liquid->NonHalo No Halogens HaloContainer Halogenated Waste Carboy (Vented Containment) Halo->HaloContainer NonHaloContainer Non-Halogenated Carboy (Vented Containment) NonHalo->NonHaloContainer Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidContainer->Incineration HaloContainer->Incineration NonHaloContainer->Incineration

Workflow for the segregation and disposal of spirocyclic oxazolidinone chemical waste.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should function as a self-validating system. By building verification steps into the procedure, we eliminate ambiguity and ensure environmental safety.

Protocol A: Solid Waste Management (Neat Material & Consumables)

Causality: Fine crystalline powders easily aerosolize. Double-bagging prevents inhalation exposure for downstream waste handlers.

  • Collection: Gather all unreacted solid 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, contaminated weighing paper, pipette tips, and spatulas inside the fume hood.

  • Containment: Place the items into a 4-mil transparent polyethylene bag. Seal the bag, then place it inside a second bag (double-bagging).

  • Primary Receptacle: Transfer the sealed bags into a chemically compatible, rigid container (e.g., high-density polyethylene, HDPE) equipped with a secure lid.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Chemical Waste - Solid - Contains Spirocyclic Oxazolidinone (Toxic/Irritant)."

  • System Validation: The protocol is validated if the exterior of the primary receptacle tests negative for powder residue via visual inspection under bright light, ensuring zero external contamination.

Protocol B: Liquid Waste Management (Reaction Mixtures)

Causality: Mixing halogenated and non-halogenated solvents drastically increases the cost and complexity of downstream incineration. Furthermore, introducing strong oxidizers to oxazolidinone waste can cause dangerous gas evolution ([3]).

  • Solvent Identification: Identify the primary carrier solvent (e.g., DCM for extractions, DMSO for biological assays).

  • Segregation:

    • Halogenated Stream: If the solution contains >1% Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Waste carboy.

    • Non-Halogenated Stream: If dissolved purely in DMSO, DMF, or Methanol, route it to the Non-Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated chemical funnel to pour the waste slowly, minimizing splashing.

  • Storage: Cap the carboy with a vented closure to prevent pressure buildup from solvent vapor. Store the carboy in a secondary containment tray.

  • System Validation: The protocol is validated when the waste carboy exhibits no temperature increase or gas bubbling 15 minutes post-addition, confirming the absence of incompatible chemical cross-reactions.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent the spread of the active pharmaceutical ingredient (API) intermediate.

  • Isolation & PPE: Evacuate the immediate area. Don appropriate PPE: nitrile gloves, chemical safety goggles, a lab coat, and a NIOSH-approved N95/P100 particulate respirator if dry dust is generated ([2]).

  • Dust Suppression (For Solids): Do not sweep dry. Dry sweeping generates airborne particulates. Lightly mist the spill with a compatible, non-reactive solvent (e.g., isopropanol or water) to suppress dust formation ([3]).

  • Collection: Use a dedicated chemical spill scoop or damp absorbent pads to collect the material. Place all cleanup materials into a designated hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a thorough water wipe-down. Dispose of all wipes as solid hazardous waste.

  • System Validation: The spill response is successful when a clean, dry wipe swiped across the decontaminated area shows no visible residue or discoloration, confirming complete removal of the chemical.

References

  • Title: Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone Source: Cole-Parmer URL: [Link]

  • Title: Material Safety Data Sheet - 2-Oxazolidone, 98% Source: Cole-Parmer URL: [Link]

  • Title: Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors Source: Organic Letters - ACS Publications URL: [Link]

Sources

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